SPR741
Description
Properties
CAS No. |
1179330-52-9 |
|---|---|
Molecular Formula |
C44H73N13O13 |
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |
InChI |
InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |
InChI Key |
JBFNEVNUGGFPBQ-DDMCRLCFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SPR741 on Gram-negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPR741 is a novel polymyxin (B74138) B analogue that acts as a potentiator of antibiotics against multi-drug resistant Gram-negative bacteria. Unlike its parent compound, this compound has been chemically optimized to reduce toxicity, resulting in minimal intrinsic antibacterial activity. Its primary mechanism of action is the targeted disruption of the bacterial outer membrane, which increases its permeability and allows co-administered antibiotics to bypass this formidable barrier and reach their intracellular targets. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action: Outer Membrane Disruption
This compound, a cationic peptide, selectively targets the outer membrane of Gram-negative bacteria.[1] This interaction is primarily with the lipopolysaccharide (LPS) component of the outer membrane.[2] While related to polymyxin B, this compound has undergone structural modifications, including the removal of the fatty acyl tail and a reduction in the net positive charge.[1][3] These changes significantly decrease its nephrotoxicity and alter its mechanism of action compared to polymyxins.[3] Instead of causing significant cytoplasmic membrane depolarization and cell death on its own, this compound's main role is to create disorder in the outer membrane. This disruption allows antibiotics that are typically excluded by the outer membrane, such as large-scaffold antibiotics and those primarily active against Gram-positive bacteria, to penetrate the cell and exert their antibacterial effects.
The interaction of this compound with the outer membrane leads to a stress response in the bacteria, evidenced by the induction of the RcsAB stress sensor, which is known to be activated by outer membrane perturbations. This targeted action on the outer membrane, with minimal effect on the cytoplasmic membrane, is the cornerstone of this compound's function as a potentiating agent.
Quantitative Data: Potentiation of Antibiotic Activity
The efficacy of this compound as a potentiator is demonstrated by the significant reduction in the Minimum Inhibitory Concentrations (MICs) of various antibiotics when used in combination with this compound. The following tables summarize the potentiation effect across different Gram-negative pathogens and antibiotic classes.
Table 1: Potentiation of Various Antibiotics by this compound against Reference Strains
| Antibiotic | Organism | This compound Conc. (µg/mL) | Antibiotic MIC Alone (µg/mL) | Antibiotic MIC with this compound (µg/mL) | Fold Reduction in MIC |
| Clarithromycin | E. coli ATCC 25922 | 8 | >256 | 0.06 | >4000 |
| Erythromycin | E. coli ATCC 25922 | 8 | >256 | 0.25 | >1024 |
| Azithromycin | E. coli ATCC 25922 | 8 | 16 | 0.5 | 32 |
| Rifampin | E. coli ATCC 25922 | 8 | 16 | 0.002 | >8000 |
| Fusidic Acid | E. coli ATCC 25922 | 8 | >256 | 8 | >32 |
| Mupirocin | E. coli ATCC 25922 | 8 | >256 | 8 | >32 |
| Telithromycin | E. coli ATCC 25922 | 8 | 16 | 0.06 | 256 |
| Retapamulin | E. coli ATCC 25922 | 8 | >256 | 8 | >32 |
Data compiled from multiple sources.
Table 2: Potentiation of β-Lactam Antibiotics by this compound against Resistant E. coli and K. pneumoniae Strains
| Antibiotic Combination | Organism (Resistance Mechanism) | MIC50 Alone (mg/L) | MIC50 with this compound (8 mg/L) (mg/L) | MIC90 Alone (mg/L) | MIC90 with this compound (8 mg/L) (mg/L) |
| Temocillin-SPR741 | E. coli (KPC-producing) | 8 | 0.5 | 16 | 2 |
| Mecillinam-SPR741 | E. coli (MBL-producing) | 128 | 1 | >256 | 4 |
Data adapted from a study on β-lactam potentiation.
Table 3: Synergistic Activity of this compound with Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | Rifampin MIC with this compound (2.0 µg/mL) (µg/mL) | Fold Reduction | Fractional Inhibitory Concentration (FIC) Index |
| AB5075 | 4.0 | 128 | 0.5 | 8 | 0.14 (Synergy) |
Data from a study on Acinetobacter baumannii.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Determination of Synergistic Activity: Checkerboard Assay
The checkerboard assay is a method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Protocol:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds.
-
Along the x-axis, serially dilute the partner antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Along the y-axis, serially dilute this compound in CAMHB.
-
The final volume in each well should be 100 µL.
-
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: Determine the MIC of each drug alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Assessment of Outer Membrane Permeability: NPN Uptake Assay
This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of a membrane.
Protocol:
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash them twice with a buffer (e.g., 5 mM HEPES, pH 7.2), and resuspend them in the same buffer to a specific optical density (e.g., OD600 of 0.5).
-
Assay Setup: In a 96-well black microplate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM to each well.
-
This compound Treatment: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm. An increase in fluorescence indicates NPN uptake and therefore increased outer membrane permeability.
Evaluation of Cytoplasmic Membrane Depolarization: DiSC3(5) Assay
This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to assess changes in the cytoplasmic membrane potential. The dye is taken up by polarized membranes and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.
Protocol:
-
Bacterial Culture and Preparation: Grow and prepare the bacterial cells as described for the NPN uptake assay.
-
Dye Loading: Incubate the bacterial suspension with DiSC3(5) (e.g., 1 µM final concentration) in the presence of a low concentration of a membrane-permeabilizing agent like EDTA (to facilitate dye entry to the cytoplasmic membrane) until a stable, quenched fluorescence signal is achieved.
-
This compound Treatment: Add different concentrations of this compound to the dye-loaded cell suspension.
-
Fluorescence Monitoring: Monitor the fluorescence intensity over time using a fluorometer with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. An increase in fluorescence indicates membrane depolarization.
Visualization of Outer Membrane Disruption: Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique used to visualize the surface topology of bacterial cells and observe the physical changes induced by this compound.
Protocol:
-
Bacterial Culture: Grow bacteria to the mid-exponential phase.
-
Sample Preparation:
-
Treat the bacterial cells with different concentrations of this compound (e.g., 2, 4, and 8 µg/mL) for a defined period.
-
Immobilize the treated and untreated bacterial cells on a suitable substrate, such as poly-L-lysine coated mica.
-
-
AFM Imaging:
-
Image the bacterial surfaces in tapping mode in air or liquid.
-
Acquire topographic images to observe changes in surface roughness and the formation of undulations or perturbations.
-
Analyze the images to quantify the changes in surface height and morphology.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on Gram-negative bacteria.
Caption: Experimental workflow for the checkerboard assay.
Caption: Experimental workflow for the NPN outer membrane permeability assay.
Conclusion
This compound represents a promising strategy to combat multidrug-resistant Gram-negative infections by revitalizing the efficacy of existing antibiotics. Its unique mechanism of action, focused on disrupting the outer membrane barrier without significant direct bactericidal activity, minimizes toxicity while maximizing the potentiation of a broad range of antibiotic partners. The experimental evidence strongly supports this mechanism, and the methodologies outlined in this guide provide a framework for further research and development in this area. The continued investigation of this compound and similar potentiator molecules holds significant potential for addressing the urgent threat of antibiotic resistance.
References
- 1. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
The Potentiator Function of SPR741: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SPR741 is a novel, investigational cationic peptide derived from polymyxin (B74138) B, engineered to function as an antibiotic potentiator. Unlike its parent compound, this compound exhibits minimal intrinsic antibacterial activity, a modification that significantly reduces its toxicity, particularly nephrotoxicity.[1][2][3][4] Its primary mechanism of action is the disruption of the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective against these pathogens.[5] This guide provides a comprehensive overview of the core potentiator function of this compound, including its mechanism of action, quantitative potentiation data, and detailed experimental protocols.
Core Mechanism of Action: Outer Membrane Permeabilization
This compound acts as a potent permeabilizing agent of the Gram-negative outer membrane. By interacting with the lipopolysaccharide (LPS) in the outer leaflet of the membrane, this compound displaces divalent cations that stabilize the LPS layer. This disruption leads to a transient disorganization of the outer membrane, creating pores and increasing its fluidity. This enhanced permeability allows other antibiotic molecules, particularly those that are large or hydrophobic and typically excluded by the outer membrane, to gain access to their intracellular targets. Mechanistic studies have confirmed that this compound's activity is predominantly at the outer membrane, with minimal disruption of the cytoplasmic membrane, which contributes to its improved safety profile compared to polymyxins.
Quantitative Potentiation Data
This compound has demonstrated the ability to significantly potentiate the activity of a broad range of antibiotics against various multidrug-resistant Gram-negative pathogens. The following tables summarize the reduction in Minimum Inhibitory Concentrations (MICs) of several antibiotics when combined with this compound.
Table 1: Potentiation of Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | Rifampin MIC with this compound (2.0 µg/mL) (µg/mL) | Fold Reduction |
| AB5075 | 4.0 | 0.5 | 8 |
Data sourced from in vitro checkerboard assays.
Table 2: Potentiation of Various Antibiotics against Escherichia coli ATCC 25922
| Antibiotic | Antibiotic MIC (µg/mL) | Antibiotic MIC with this compound (µg/mL) | Fold Reduction |
| Azithromycin | >128 | 0.25 | >512 |
| Clarithromycin | >128 | 0.125 | >1024 |
| Telithromycin | 16 | 0.06 | 256 |
Data from checkerboard assays with a fixed concentration of this compound.
Table 3: Potentiation of Macrolides against Klebsiella pneumoniae
| Strain | Antibiotic Combination | Bacterial Count Reduction (Log10 CFU/mL) at 6h |
| ATCC 700603 | This compound (7 µg/mL) + Clarithromycin (5 µg/mL) + Erythromycin (7 µg/mL) | 2.88 |
Data from in vitro time-kill assays.
Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol is used to determine the Fractional Inhibitory Concentration (FIC) index and assess the synergistic activity between this compound and a partner antibiotic.
Methodology:
-
Preparation of Drug Dilutions: Two-fold serial dilutions of the antibiotic are prepared horizontally across a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth (CAMHB). Similarly, two-fold serial dilutions of this compound are prepared vertically.
-
Bacterial Inoculum: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
FIC Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤0.5 is indicative of synergy.
Time-Kill Assay
This protocol assesses the bactericidal or bacteriostatic effect of this compound in combination with an antibiotic over time.
Methodology:
-
Bacterial Culture: A logarithmic-phase bacterial culture is diluted in fresh CAMHB to a starting inoculum of approximately 1 x 10^6 CFU/mL.
-
Drug Exposure: The bacterial culture is exposed to the antibiotic alone, this compound alone, the combination of both at specific concentrations (e.g., based on MIC values), and a growth control without any drug.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
Murine Thigh/Pulmonary Infection Model
This in vivo model evaluates the efficacy of this compound combinations in a live animal model.
Methodology:
-
Induction of Neutropenia (for thigh model): Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Mice are infected via intramuscular injection into the thigh or intranasally for a pulmonary model with a standardized inoculum of the test organism (e.g., A. baumannii).
-
Treatment: At a specified time post-infection (e.g., 2 or 4 hours), treatment is initiated. Groups of mice receive the vehicle control, this compound alone, the antibiotic alone, or the combination of this compound and the antibiotic via a clinically relevant route (e.g., intravenous or subcutaneous injection). Dosing regimens can be single or multiple.
-
Efficacy Assessment: At the end of the study period (e.g., 24 hours), mice are euthanized. For thigh infections, the thigh muscles are excised, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue). For pulmonary infections, lungs are harvested for bacterial quantification. Survival rates can also be monitored over a longer period.
-
Data Analysis: The reduction in bacterial burden or increase in survival in the combination therapy group is compared to the control and monotherapy groups.
Conclusion
This compound represents a promising strategy to combat multidrug-resistant Gram-negative infections by revitalizing the efficacy of existing antibiotics. Its targeted disruption of the outer membrane, coupled with a favorable safety profile, makes it a strong candidate for further clinical development. The experimental frameworks detailed in this guide provide a basis for the continued investigation and characterization of this compound and other potential antibiotic potentiators.
References
- 1. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
The Potentiating Power of SPR741: A Technical Guide to its Disruption of the E. coli Outer Membrane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these pathogens, particularly Escherichia coli, serves as a highly effective permeability barrier, rendering many conventional antibiotics ineffective. SPR741, a novel analogue of polymyxin (B74138) B, has emerged as a promising "potentiator" molecule. It is designed to selectively disrupt this outer membrane, thereby enabling antibiotics that are typically excluded to reach their intracellular targets. This technical guide provides an in-depth analysis of this compound's mechanism of action against the E. coli outer membrane, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core processes.
Introduction to this compound
This compound is a synthetic cationic peptide derived from polymyxin B (PMB).[1] It was chemically optimized to reduce the significant nephrotoxicity associated with its parent compound.[2][3][4] Key structural modifications, including the removal of the hydrophobic fatty acyl tail and a reduction in the overall positive charge, result in a molecule with minimal intrinsic antibacterial activity.[2] However, these changes preserve its ability to interact with and permeabilize the outer membrane of Gram-negative bacteria. This action allows this compound to be used in combination with other antibiotics, significantly lowering their Minimum Inhibitory Concentrations (MICs) and expanding their spectrum of activity against resistant pathogens like E. coli.
Mechanism of Action at the Outer Membrane
This compound's primary target is the lipopolysaccharide (LPS) component of the E. coli outer membrane. Unlike its parent molecule, polymyxin B, which disrupts both the outer and cytoplasmic membranes, this compound's action is predominantly localized to the outer membrane.
The proposed mechanism involves the following key steps:
-
Initial Binding: The cationic nature of this compound facilitates an electrostatic interaction with the negatively charged phosphate (B84403) groups of Lipid A in the LPS layer.
-
Membrane Perturbation: This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS molecules, leading to significant disorganization and perturbation of the outer membrane's structure.
-
Increased Permeability: The disruption creates transient openings or channels in the outer membrane, increasing its permeability. This allows co-administered antibiotics, which would otherwise be blocked, to traverse the outer membrane and access their targets in the periplasm or cytoplasm.
Evidence from atomic force microscopy (AFM) has visually confirmed this, revealing substantial outer membrane disorder, including undulations and breaks on the surface of E. coli cells treated with this compound. Furthermore, this compound challenge induces the RcsAB stress-response system in E. coli, a sensor pathway specifically triggered by perturbations of the outer membrane.
Quantitative Data on this compound's Effects
The efficacy of this compound is quantified by its ability to potentiate other antibiotics, its specific action on the outer membrane, and its binding affinity for LPS.
Table 1: Potentiation of Antibiotics against E. coli by this compound
This table summarizes the fold reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when combined with this compound. Data is primarily from studies on E. coli ATCC 25922.
| Antibiotic Class | Antibiotic | Fold Reduction in MIC with this compound (8 µg/mL) | Reference |
| Macrolide | Azithromycin | >1024 | |
| Clarithromycin | >4000 | ||
| Erythromycin | >1024 | ||
| Rifamycin | Rifampin | >8000 | |
| Fusidane | Fusidic Acid | >2048 | |
| Pleuromutilin | Retapamulin | >2048 | |
| Topical | Mupirocin | >128 | |
| Ketolide | Telithromycin | >512 |
Note: Fold reduction is calculated as the MIC of the antibiotic alone divided by the MIC of the antibiotic in the presence of this compound.
Table 2: Comparative Effect on Cytoplasmic Membrane Depolarization
This table highlights the minimal effect of this compound on the cytoplasmic membrane of a hyperpermeable E. coli strain (MC1061) compared to Polymyxin B (PMB) and Polymyxin B nonapeptide (PMBN).
| Compound | Concentration (µg/mL) | Cytoplasmic Membrane Depolarization |
| This compound | < 32 | Slight / Negligible |
| PMBN | 4 | Significant |
| PMB | High | Strong (Positive Control) |
Data is qualitative based on fluorescence amplitude from DiSC3(5) assays.
Table 3: Relative LPS Binding Affinity
This table shows the rank order of binding affinity to E. coli LPS, as determined by a fluorescent probe displacement assay.
| Compound | Relative Binding Affinity to LPS |
| Polymyxin B (PMB) | Highest |
| PMBN | Intermediate |
| This compound | Lower |
The decreased affinity of this compound is attributed to its reduced overall positive charge compared to PMB and PMBN.
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments used to characterize this compound's effect on E. coli.
Antibiotic Potentiation Checkerboard Assay
This method is used to quantify the synergistic effect between this compound and a partner antibiotic.
-
Preparation: A 96-well microtiter plate is prepared. Along the x-axis, serial twofold dilutions of the partner antibiotic are made in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Along the y-axis, serial twofold dilutions of this compound are made.
-
Inoculation: An overnight culture of E. coli (e.g., ATCC 25922) is diluted to a final concentration of 5 x 10⁵ CFU/mL in CAMHB. This bacterial suspension is added to each well of the prepared plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth. The fold potentiation is calculated by dividing the MIC of the antibiotic alone by its MIC in the presence of a fixed concentration of this compound.
DiSC3(5) Cytoplasmic Membrane Depolarization Assay
This assay measures the integrity of the cytoplasmic membrane potential.
-
Cell Preparation: E. coli cells (a hyperpermeable strain like MC1061 is often used to ensure compounds reach the cytoplasmic membrane) are grown to mid-log phase, harvested, and washed.
-
Dye Loading: The cells are resuspended in buffer containing the fluorescent dye DiSC3(5). The dye accumulates in polarized cytoplasmic membranes, causing its fluorescence to be quenched.
-
Assay: The cell suspension is placed in a fluorometer. After a baseline reading is established, the test compound (this compound, PMB, or PMBN) is added.
-
Measurement: Depolarization of the cytoplasmic membrane causes the DiSC3(5) dye to be released into the buffer, resulting in a quantifiable increase in fluorescence intensity. A potent membrane-depolarizing agent like PMB is used as a positive control.
LPS Binding Assay
This assay determines the binding affinity of this compound to LPS.
-
Principle: A fluorescent probe, BODIPY-TR-cadaverine (BC), is used, which fluoresces weakly in an aqueous solution but strongly when it binds to LPS.
-
Procedure: A solution of E. coli LPS and the BC probe is prepared.
-
Competition: Test compounds (this compound, PMB) are added to the solution. If the compound binds to LPS, it displaces the BC probe.
-
Analysis: The displacement of the BC probe results in an increase in fluorescence intensity, which is proportional to the binding affinity of the test compound for LPS. PMB, with its high affinity for LPS, serves as a positive control.
Atomic Force Microscopy (AFM)
This high-resolution imaging technique is used to visualize the direct physical effect of this compound on the bacterial surface.
-
Sample Preparation: E. coli cells are grown and treated with a potentiating concentration of this compound for a short period.
-
Imaging: The treated cells are immobilized on a surface (e.g., poly-L-lysine coated mica).
-
Analysis: An AFM cantilever with a sharp tip scans the surface of the bacteria. The deflection of the cantilever is used to generate a high-resolution, three-dimensional topographical map of the cell surface, revealing structural changes such as undulations, roughening, or breaches caused by this compound.
Structure, Selectivity, and Safety
The unique activity profile of this compound is a direct result of its chemical modifications compared to polymyxin B. This relationship is crucial for understanding its potential as a clinical candidate.
Conclusion
This compound represents a targeted approach to overcoming the primary defense of Gram-negative bacteria. By acting almost exclusively on the outer membrane of E. coli, it avoids the widespread membrane disruption and associated toxicity of older polymyxins. Its mechanism of action—binding to LPS and causing structural disorder—effectively creates pathways for co-administered antibiotics to enter the cell. The quantitative data overwhelmingly supports its role as a potent potentiator, capable of revitalizing the activity of many existing antibiotic classes against otherwise resistant strains. The experimental protocols outlined herein provide a robust framework for the continued evaluation and development of this compound and other next-generation potentiators, offering a promising strategy in the ongoing fight against antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicity Profile of SPR741: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel, intravenously administered antibiotic potentiator designed to enhance the efficacy of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] As a derivative of polymyxin (B74138) B, this compound has been chemically modified to reduce the significant nephrotoxicity associated with the polymyxin class of antibiotics.[3][4] This document provides a comprehensive overview of the preclinical safety and toxicity data for this compound, compiled from publicly available research. It is intended to serve as a technical guide for professionals in the fields of pharmacology, toxicology, and drug development.
This compound's mechanism of action involves the disruption of the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective against these pathogens.[5] This potentiation strategy aims to broaden the spectrum of existing antibiotics and address the critical challenge of antibiotic resistance.
Non-Clinical Safety and Toxicology
A series of in vitro and in vivo studies have been conducted to characterize the safety and toxicity profile of this compound. These studies were designed to assess its potential for nephrotoxicity, general organ toxicity, and other adverse effects.
In Vivo Toxicology
Repeat-dose toxicity studies have been performed in both rodent and non-rodent species to evaluate the safety of this compound.
Rodent Studies (Rat): In studies conducted in rats, this compound was associated with a low degree of kidney toxicity, observed only at the highest dose tested.
Non-Rodent Studies (Cynomolgus Monkey): In a seven-day study in cynomolgus monkeys, this compound was administered via three-times-daily, one-hour intravenous infusions. The results indicated no kidney toxicity at any of the tested dose levels. In contrast, the active control, polymyxin B, demonstrated expected kidney toxicity.
The No-Observed-Adverse-Effect-Level (NOAEL) for this compound in cynomolgus monkeys was established at >60 mg/kg/day. This is a significant improvement compared to polymyxin B, for which nephrotoxicity was observed at 12 mg/kg/day.
Table 1: Summary of Key In Vivo Toxicology Findings
| Species | Study Duration | Dosing Regimen | Key Findings | NOAEL | Reference |
| Rat | Not Specified | Not Specified | Low degree of kidney toxicity at the highest dose tested (30 mg/kg/day). | Not explicitly stated | |
| Cynomolgus Monkey | 7 days | Three-times-daily, 1-hour IV infusions | No kidney toxicity observed at any dose level tested. | >60 mg/kg/day |
In Vitro Toxicology
While specific Good Laboratory Practice (GLP) in vitro toxicology study reports for this compound are not publicly available, standard assays are typically conducted during preclinical development to assess cytotoxicity, genotoxicity, and potential for off-target effects. The available literature focuses primarily on the in vitro efficacy and mechanism of action.
Experimental Protocols
Murine Pulmonary Infection Model for Efficacy and Safety Assessment
This model was utilized to assess the in vivo efficacy of this compound in combination with other antibiotics, providing insights into its safety at therapeutic doses.
Protocol:
-
Animal Model: Mice are rendered transiently neutropenic through intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intranasally with a suspension of a clinically relevant bacterial strain, such as extensively drug-resistant (XDR) Acinetobacter baumannii.
-
Treatment: Four hours post-inoculation, treatment is initiated. Treatment groups typically include:
-
Vehicle control (e.g., sterile saline)
-
This compound monotherapy (e.g., 40 or 60 mg/kg administered twice daily)
-
Partner antibiotic monotherapy (e.g., rifampin 5 mg/kg twice daily)
-
This compound and partner antibiotic combination therapy.
-
-
Dosing Route and Duration: Dosing is typically administered via subcutaneous or intraperitoneal injection for a specified duration (e.g., 3 days).
-
Endpoints:
-
Survival: Animals are monitored daily for morbidity and mortality.
-
Bacterial Burden: At specified time points (e.g., 48 hours post-infection), animals are euthanized, and lung tissue is collected to determine the bacterial load (CFU/g of tissue).
-
Outer Membrane Permeability Assay (Conceptual)
While a specific protocol for this compound is not detailed, a general method to assess outer membrane permeability is the nitrocefin (B1678963) assay.
Conceptual Protocol:
-
Bacterial Culture: Grow Gram-negative bacteria to mid-log phase.
-
Cell Preparation: Harvest and resuspend the bacterial cells in a suitable buffer.
-
Treatment: Incubate the bacterial suspension with varying concentrations of this compound.
-
Substrate Addition: Add nitrocefin, a chromogenic cephalosporin, to the cell suspension.
-
Measurement: Monitor the hydrolysis of nitrocefin by periplasmic β-lactamase by measuring the change in absorbance at 486 nm. An increased rate of hydrolysis in the presence of this compound indicates increased outer membrane permeability.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in potentiating the activity of a partner antibiotic.
Caption: Mechanism of this compound-mediated antibiotic potentiation.
Experimental Workflow: In Vivo Murine Pulmonary Infection Model
The following diagram outlines the key steps in a typical in vivo efficacy and safety study using a murine pulmonary infection model.
Caption: Workflow for in vivo murine pulmonary infection model.
Conclusion
The available preclinical data indicate that this compound has a favorable safety profile, particularly with regard to nephrotoxicity, which is a major dose-limiting factor for polymyxin B. The NOAEL established in non-human primates is significantly higher than the dose at which polymyxin B shows kidney damage. In vivo studies in murine infection models demonstrate that this compound is well-tolerated at doses that effectively potentiate the activity of partner antibiotics. This preclinical safety and toxicity data, combined with its unique mechanism of action, supports the continued clinical development of this compound as a promising therapeutic strategy to combat MDR Gram-negative infections. Further research, including detailed GLP-compliant toxicology studies, will continue to refine the understanding of its long-term safety profile.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. firstwordpharma.com [firstwordpharma.com]
In-Vitro Activity of SPR741 Against Multidrug-Resistant Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SPR741 is a novel polymyxin (B74138) B analog that acts as an antibiotic potentiator, effectively overcoming the outer membrane barrier of Gram-negative bacteria. While exhibiting minimal intrinsic antibacterial activity, this compound sensitizes multidrug-resistant (MDR) pathogens to a range of antibiotics to which they are normally resistant. This guide provides a comprehensive overview of the in-vitro activity of this compound, detailing its mechanism of action, synergistic potential with various antibiotic classes, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action
This compound, a cationic peptide derived from polymyxin B, disrupts the outer membrane of Gram-negative bacteria.[1][2] Unlike its parent compound, this compound has been chemically modified to reduce its positive charge and lacks the lipophilic fatty acid side chain, which significantly mitigates the nephrotoxicity associated with polymyxins.[3][4][5] Its primary mode of action is to interact with and perturb the lipopolysaccharide (LPS) layer of the outer membrane, leading to increased permeability.[1][6] This disruption allows co-administered antibiotics, which might otherwise be excluded, to penetrate the bacterial cell and reach their intracellular targets.[6][7] This potentiation effect has been observed with several classes of antibiotics against a variety of MDR Gram-negative pathogens.[8]
Mechanism of this compound potentiation.
In-Vitro Synergy Data
The potentiation effect of this compound has been demonstrated against a wide range of MDR Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. The following tables summarize the quantitative data from various in-vitro studies, showcasing the reduction in Minimum Inhibitory Concentrations (MICs) of partner antibiotics in the presence of a fixed concentration of this compound.
Table 1: In-Vitro Activity of this compound in Combination with Various Antibiotics against E. coli
| Antibiotic | Partner Antibiotic MIC (µg/mL) | Partner Antibiotic + this compound (8 µg/mL) MIC (µg/mL) | Fold Reduction | Reference |
| Azithromycin | >128 | 0.125 - 4 | ≥32 | [8] |
| Clarithromycin | >128 | 0.015 - 0.5 | ≥256 | [8] |
| Erythromycin | >128 | 0.125 - 1 | ≥128 | [8] |
| Fusidic Acid | >128 | 0.5 | ≥256 | [8] |
| Mupirocin | >128 | 1 | ≥128 | [8] |
| Retapamulin | 16 | 0.015 | 1067 | [8] |
| Rifampin | 16 | 0.008 | 2000 | [8] |
| Telithromycin | 64 | 0.03 | 2133 | [8] |
| Minocycline | - | 0.5 - 2 (MIC90) | 4-32 | [9] |
Table 2: In-Vitro Activity of this compound in Combination with Various Antibiotics against K. pneumoniae
| Antibiotic | Partner Antibiotic MIC (µg/mL) | Partner Antibiotic + this compound (8 µg/mL) MIC (µg/mL) | Fold Reduction | Reference |
| Azithromycin | >128 | 2 | ≥64 | [8] |
| Clarithromycin | >128 | 0.5 | ≥256 | [8] |
| Erythromycin | >128 | 2 | ≥64 | [8] |
| Fusidic Acid | >128 | 4 | ≥32 | [8] |
| Mupirocin | >128 | 1 | ≥128 | [8] |
| Retapamulin | 32 | 0.125 | 256 | [8] |
| Rifampin | 32 | 0.015 | 2133 | [8] |
| Telithromycin | >128 | 0.25 | ≥512 | [8] |
| Minocycline | - | 2 - 8 (MIC90) | - | [10] |
Table 3: In-Vitro Activity of this compound in Combination with Rifampin against A. baumannii
| Strain | Rifampin MIC (µg/mL) | This compound MIC (µg/mL) | Rifampin + this compound (2 µg/mL) MIC (µg/mL) | Fold Reduction in Rifampin MIC | Reference |
| AB5075 | 4.0 | 128 | 0.5 | 8 | [4][5] |
A study on a diversity set of 28 A. baumannii strains showed that a combination of 4.0 µg/ml of this compound and 1.0 µg/ml of rifampin inhibited the growth of 96% of the strains, with at least a 4-fold reduction in the MIC for most strains.[4]
Experimental Protocols
The in-vitro activity of this compound is primarily evaluated using standard antimicrobial susceptibility testing methods, including broth microdilution for MIC determination, checkerboard assays for synergy assessment, and time-kill assays to determine bactericidal activity.
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the antibiotic alone and the antibiotic in the presence of a fixed concentration of this compound (commonly 8 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the antimicrobial dilutions. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a two-dimensional dilution method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Drug Dilutions: Serial twofold dilutions of this compound are made along the x-axis of a microtiter plate, and serial twofold dilutions of the partner antibiotic are made along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension as described for the MIC assay.
-
Incubation and Reading: The plate is incubated and read in the same manner as the MIC assay.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. The formula is as follows: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0[4]
-
Checkerboard assay experimental workflow.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
Protocol:
-
Preparation of Cultures: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.
-
Addition of Antimicrobials: The bacterial suspension is aliquoted into flasks containing:
-
No drug (growth control)
-
This compound alone
-
Partner antibiotic alone
-
The combination of this compound and the partner antibiotic
-
-
Incubation and Sampling: The flasks are incubated with shaking at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Quantification of Viable Bacteria: Serial dilutions of the samples are plated on appropriate agar (B569324) plates. After incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[4]
Conclusion
This compound demonstrates significant potential as an antibiotic potentiator for combating infections caused by MDR Gram-negative pathogens. Its ability to permeabilize the bacterial outer membrane restores or enhances the activity of numerous existing antibiotics. The in-vitro data consistently show synergistic effects, leading to substantial reductions in the MICs of partner drugs. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this compound in combination therapies. Further research is warranted to explore the full spectrum of its activity and to translate these promising in-vitro findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
SPR741's Target Spectrum: A Technical Guide to a Novel Antibiotic Potentiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel, investigational cationic peptide derived from polymyxin (B74138) B, engineered to address the formidable challenge of multi-drug resistant (MDR) Gram-negative bacterial infections. Unlike conventional antibiotics, this compound exhibits minimal intrinsic antibacterial activity. Instead, it functions as a potentiator, disrupting the outer membrane of Gram-negative bacteria and enabling co-administered antibiotics to reach their intracellular targets, thereby restoring or enhancing their efficacy.[1][2] This guide provides an in-depth technical overview of this compound's target spectrum, mechanism of action, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Disrupting the Outer Membrane Barrier
This compound acts by interacting with the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4] This interaction perturbs the membrane's integrity, leading to increased permeability.[1] This "leaky" outer membrane allows antibiotics that are normally excluded—due to their size, charge, or hydrophobicity—to penetrate the periplasmic space and access their targets within the bacterium. This unique mechanism effectively broadens the spectrum of activity for many existing antibiotics to include otherwise resistant Gram-negative pathogens.
Target Spectrum of Activity
This compound has demonstrated significant potentiation of a wide range of antibiotics against clinically important Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. The following tables summarize the in vitro activity of this compound in combination with various antibiotics, as measured by Minimum Inhibitory Concentration (MIC).
Table 1: Potentiation of Antibiotics against Escherichia coli
| Antibiotic | Strain | This compound Conc. (µg/mL) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | Reference |
| Azithromycin | ATCC 25922 | 8 | >256 | 0.5 | >512 | |
| Clarithromycin | ATCC 25922 | 8 | >256 | 0.25 | >1024 | |
| Rifampin | ATCC 25922 | 8 | 16 | 0.015 | >1000 | |
| Minocycline | Resistant Subsets | 8 | - | 0.5 - 2 (MIC90) | 4 - 32 | |
| Temocillin | KPC-producing | 8 | 8/16 (MIC50/90) | 0.5/2 (MIC50/90) | 8 - 16 | |
| Mecillinam | MBL-producing | 8 | 128/>256 (MIC50/90) | 1/4 (MIC50/90) | >128 |
Table 2: Potentiation of Antibiotics against Klebsiella pneumoniae
| Antibiotic | Strain | This compound Conc. (µg/mL) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | Reference |
| Clarithromycin | ATCC 43816 | 16 | >256 | 0.5 | >512 | |
| Rifampin | ATCC 43816 | 16 | 32 | 0.25 | 128 | |
| Erythromycin | PDR LH2020 | 16 | >1024 | 32 | >32 | |
| Clarithromycin | PDR LH2020 | 16 | >1024 | 32 | >32 |
Table 3: Potentiation of Antibiotics against Acinetobacter baumannii
| Antibiotic | Strain | This compound Conc. (µg/mL) | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC | Reference |
| Rifampin | NCTC 12156 | 16 | 8 | 0.06 | 128 | |
| Clarithromycin | NCTC 12156 | 16 | 64 | 0.125 | 512 | |
| Rifampin | XDR AB5075 | 2 | 4 | 0.5 | 8 | |
| Minocycline | AB5075 | 8 | 0.5 | 0.125 | 40 |
Experimental Protocols
The potentiation activity of this compound is primarily quantified using checkerboard and time-kill assays.
Checkerboard Assay Protocol
The checkerboard assay is a method to assess the in vitro interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent. Create serial twofold dilutions of each agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of CAMHB into each well. Aliquot 50 µL of the serially diluted partner antibiotic along the x-axis and 50 µL of the serially diluted this compound along the y-axis, creating a matrix of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from an overnight culture. Dilute the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is typically defined as an FICI ≤ 0.5.
Time-Kill Assay Protocol
Time-kill assays provide information on the rate of bacterial killing over time.
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Experimental Setup: Prepare tubes with CAMHB containing this compound alone, the partner antibiotic alone, and the combination of this compound and the partner antibiotic at desired concentrations (typically based on their MICs). Include a growth control tube without any antimicrobial agents.
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate the tubes at 37°C, often with shaking for aeration.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), remove an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquots in a neutralizing broth (if necessary) and plate onto agar (B569324) plates. Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Conclusion
This compound represents a promising strategy to combat the growing threat of MDR Gram-negative infections. By disrupting the bacterial outer membrane, it potentiates the activity of a broad range of antibiotics, effectively expanding their therapeutic utility. The data presented in this guide highlight the significant in vitro efficacy of this compound in combination with various antibiotic classes against key Gram-negative pathogens. The detailed experimental protocols provide a framework for researchers to further investigate the potential of this and other novel potentiator molecules. Continued research and clinical development are crucial to fully realize the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Activity Analysis of a New Polymyxin, this compound, Tested in Combination with Antimicrobial Agents against a Challenge Set of Enterobacteriaceae, Including Molecularly Characterized Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Antimicrobial Effects of a New Polymyxin Molecule (this compound) When Tested in Combination with a Series of β-Lactam Agents Against a Challenge Set of Gram-Negative Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of SPR741
Introduction
SPR741 is an investigational cationic peptide, derived from polymyxin (B74138) B, engineered to function as an antibiotic potentiator.[1][2] It is designed to disrupt the outer membrane of Gram-negative bacteria, thereby increasing its permeability and enabling co-administered antibiotics to reach their intracellular targets more effectively.[1][3] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity and has been chemically modified to reduce the nephrotoxicity associated with the polymyxin class.[4][5][6][7][8] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical models and human clinical trials. These studies have characterized its absorption, distribution, metabolism, and excretion, providing a foundation for dosing regimen selection.
Human Pharmacokinetics
Phase 1 studies in healthy adult subjects have demonstrated that this compound exhibits a linear and dose-proportional pharmacokinetic profile.[4]
Single Ascending Dose (SAD) Study:
Following a single 1-hour intravenous infusion of this compound at doses ranging from 100 mg to 800 mg, the plasma concentration peaked at approximately one hour and then declined over a 24-hour period.[4][9] The mean half-life (t½) ranged from 2.0 to 3.8 hours.[4][9] A significant portion of the administered dose, over 50%, was excreted unchanged in the urine within the first 4 hours post-dose for doses between 100 mg and 800 mg.[4][5][6][10]
| Dose | Cmax (μg/mL) | AUC (μg*h/mL) | t½ (h) |
| 100 mg | 10.1 ± 1.9 | 22.8 ± 3.4 | 2.0 ± 0.2 |
| 200 mg | 20.3 ± 4.2 | 47.9 ± 9.1 | 2.3 ± 0.3 |
| 400 mg | 41.5 ± 9.0 | 101.0 ± 19.0 | 2.6 ± 0.4 |
| 800 mg | 85.1 ± 18.2 | 215.0 ± 45.0 | 3.8 ± 1.2 |
| Data are presented as mean ± standard deviation. Sourced from Eckburg et al., 2019.[4] |
Multiple Ascending Dose (MAD) Study:
In a study where this compound was administered as a 1-hour infusion every 8 hours for 14 days, there was no evidence of drug accumulation at doses up to 400 mg.[4][5] The mean half-life was approximately 2.2 hours on day 1 and ranged from 3.2 to 14.0 hours on day 14.[4][5] Mean trough plasma concentrations remained stable from the second day through the end of the study.[4]
| Dose (q8h) | Day | Cmax (μg/mL) | AUC0-8h (μg*h/mL) | t½ (h) |
| 50 mg | 1 | 5.2 ± 0.8 | 11.2 ± 1.7 | 2.2 ± 0.2 |
| 14 | 5.9 ± 1.0 | 13.9 ± 2.6 | 3.2 ± 0.4 | |
| 200 mg | 1 | 20.9 ± 3.5 | 45.7 ± 7.9 | 2.2 ± 0.3 |
| 14 | 24.3 ± 5.1 | 58.9 ± 12.1 | 4.0 ± 0.9 | |
| 400 mg | 1 | 42.1 ± 8.1 | 98.6 ± 18.9 | 2.2 ± 0.3 |
| 14 | 50.1 ± 11.2 | 129.0 ± 29.8 | 14.0 ± 11.9 | |
| Data are presented as mean ± standard deviation. Sourced from Eckburg et al., 2019.[4] |
Drug-Drug Interactions
Coadministration of a single 400 mg intravenous dose of this compound with β-lactam antibiotics, including piperacillin-tazobactam, ceftazidime, and aztreonam, did not result in any significant alteration of the pharmacokinetic profiles of either this compound or the partner antibiotics.[4][5][9]
Animal Pharmacokinetics
In neutropenic murine thigh infection models, subcutaneously administered this compound was well-absorbed.[11] A one-compartment model best described the pharmacokinetic parameters, which included a volume of distribution (V) of 0.35 L/kg, an absorption rate constant (k₀₁) of 16.15 h⁻¹, and an elimination rate constant (k₁₀) of 1.56 h⁻¹.[11]
Pharmacodynamics
Mechanism of Action
This compound is a polymyxin B derivative that lacks the fatty acyl tail and has a reduced net positive charge.[7][8][9][12] These modifications diminish its intrinsic antibacterial activity and reduce its potential for nephrotoxicity.[7][8][9] The primary mechanism of action of this compound is the disruption of the outer membrane of Gram-negative bacteria.[3][12] It interacts with the lipopolysaccharide (LPS) in the outer membrane, causing perturbations and increasing membrane permeability.[9][12] This allows co-administered antibiotics, which may otherwise be unable to penetrate the outer membrane, to access their targets within the bacterial cell.[1][3] Studies have shown that this compound induces the expression of RcsAB, a stress sensor for outer membrane perturbation, confirming its targeted effect.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: SPR741 and Rifampin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical studies evaluating the combination therapy of SPR741 and rifampin. The data presented herein demonstrates the potential of this compound to potentiate the activity of rifampin against multidrug-resistant Gram-negative bacteria. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the replication and further investigation of these findings.
Introduction
This compound is a novel antibiotic adjuvant designed to increase the permeability of the outer membrane of Gram-negative bacteria.[1][2] As a polymyxin (B74138) B derivative, this compound has been chemically modified to reduce the nephrotoxicity associated with its parent compound.[3][4][5] While this compound exhibits minimal intrinsic antibacterial activity, it potentiates the efficacy of co-administered antibiotics, such as rifampin, by enabling their entry into the bacterial cell.[1][5] This document summarizes key preclinical data and experimental methodologies from studies investigating the synergistic effects of this compound and rifampin combination therapy.
Data Presentation
In Vitro Susceptibility and Synergy
The combination of this compound and rifampin has demonstrated significant synergistic activity against extensively drug-resistant (XDR) Acinetobacter baumannii.
Table 1: Minimum Inhibitory Concentration (MIC) and Synergy Data for this compound and Rifampin against A. baumannii AB5075
| Compound | MIC (µg/mL) | Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation |
| This compound | 128 | - | - | - |
| Rifampin | 4.0 | - | - | - |
| Rifampin + this compound (2.0 µg/mL) | 0.5 | 8-fold reduction in Rifampin MIC | 0.14 | Synergy |
Data sourced from Zurawski et al., 2017.[3][4]
Table 2: Activity of this compound and Rifampin Combination Against a Diversity Set of A. baumannii Strains
| Combination | Number of Strains Tested | Percentage of Strains with Growth Inhibition | Key Findings |
| This compound (4.0 µg/mL) + Rifampin (1.0 µg/mL) | 28 | 96% | A minimum 4-fold reduction in MIC was observed for most strains.[3][4] |
Data sourced from Zurawski et al., 2017.[3][4]
In Vivo Efficacy
Murine infection models have been utilized to evaluate the in vivo efficacy of the this compound and rifampin combination.
Table 3: Efficacy of this compound and Rifampin in a Murine Pulmonary Infection Model with A. baumannii AB5075
| Treatment Group (dosed BID for 3 days) | Survival Rate | Reduction in Bacterial Burden (log10 CFU/g) vs. Vehicle | Statistical Significance (Survival) |
| Vehicle (Sterile Saline) | 0% | - | - |
| Rifampin (5.0 mg/kg) | 50% | Not specified | Not significant |
| This compound (60 mg/kg) | 0% | Not specified | Not significant |
| This compound (40 mg/kg) + Rifampin (5.0 mg/kg) | Not specified | Not specified | Not specified |
| This compound (60 mg/kg) + Rifampin (5.0 mg/kg) | 90% | 6.0 | P < 0.0027 |
Data sourced from Zurawski et al., 2017.[3][4]
Table 4: Efficacy of this compound and Rifampin in a Murine Thigh Infection Model
| Target Organism | This compound Dose (mg/kg/dose) | Rifampin Dose (mg/kg/dose) | Reduction in Bacterial Burden Below Stasis (log10 cfu/g) |
| E. coli ATCC 25922 | ≤20 | Varied | 2.2 |
| K. pneumoniae IR60 [blaNDM-1] | ≤20 | Varied | 3.7 |
| E. cloacae Kp114 [blaKPC] | ≤20 | Varied | 4.7 |
| K. pneumoniae ATCC BAA 2146 [blaNDM-1] | ≤20 | Varied | 1.6 |
| A. baumannii ATCC BAA 747 | ≤20 | Varied | 2.9 |
Data sourced from a study by Evotec.[6]
Experimental Protocols
In Vitro Assays
1. Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on standard Clinical and Laboratory Standards Institute (CLSI) methods.[4]
-
Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial cultures, 96-well microtiter plates, this compound, Rifampin.
-
Procedure:
-
Prepare serial twofold dilutions of this compound and rifampin in CAMHB in 96-well plates.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
2. Checkerboard Synergy Assay
This assay is used to determine the fractional inhibitory concentration (FIC) index.[3][4]
-
Materials: As per MIC determination.
-
Procedure:
-
Prepare a 96-well plate with serial dilutions of rifampin along the x-axis and serial dilutions of this compound along the y-axis.
-
Inoculate the plate with the bacterial suspension as described for MIC determination.
-
Incubate the plate under the same conditions.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the FIC index using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
-
Synergy is defined as an FIC index of ≤ 0.5.
-
3. Time-Kill Assay
This assay evaluates the bactericidal activity of the drug combination over time.[3][4]
-
Materials: CAMHB, bacterial cultures, this compound, Rifampin, sterile saline, agar (B569324) plates.
-
Procedure:
-
Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Inoculate flasks containing fresh CAMHB with the bacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Add this compound alone, rifampin alone, or the combination of this compound and rifampin at specified concentrations. Include a growth control without any drugs.
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots, perform serial dilutions in sterile saline, and plate on agar plates.
-
Incubate the plates and count the colonies to determine the CFU/mL at each time point.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent. Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
In Vivo Assays
1. Murine Pulmonary Infection Model
This model is used to assess the efficacy of the combination therapy in a lung infection setting.[3][4]
-
Animal Model: Female BALB/c mice (or other suitable strain).
-
Procedure:
-
Anesthetize mice and intranasally inoculate with a lethal dose of A. baumannii.
-
Initiate treatment at a specified time post-infection (e.g., 4 hours).
-
Administer this compound and rifampin via appropriate routes (e.g., subcutaneous or intravenous) at predetermined doses and schedules (e.g., twice daily for 3 days).
-
Monitor mice for survival over a set period (e.g., 7 days).
-
For bacterial burden determination, euthanize a subset of mice at a specified time point (e.g., day 2), harvest the lungs, homogenize the tissue, and perform quantitative culture to determine CFU/g of lung tissue.
-
2. Murine Thigh Infection Model
This model evaluates the efficacy of the combination therapy in a deep-seated muscle infection.[6]
-
Animal Model: Male ICR mice (or other suitable strain), rendered neutropenic with cyclophosphamide.[6]
-
Procedure:
-
Induce neutropenia in mice using cyclophosphamide.[6]
-
Inject a standardized inoculum of the target Gram-negative bacterium intramuscularly into the lateral thigh muscle.[6]
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).[6]
-
Administer this compound and rifampin via appropriate routes and schedules.[6]
-
At a predetermined time point (e.g., 9 hours post-infection), euthanize the mice, harvest the thigh muscle, homogenize the tissue, and perform quantitative culture to determine CFU/g of tissue.[6]
-
Visualizations
Caption: Mechanism of this compound potentiation of rifampin activity.
Caption: Workflow for in vitro synergy testing of this compound and rifampin.
Caption: Workflow for in vivo efficacy testing of this compound and rifampin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vivo Efficacy of Novel Antimicrobial Peptide this compound and Rifampicin - Evotec [evotec.com]
Application Note & Protocol: SPR741 Checkerboard Assay for Evaluating Synergistic Antibiotic Activity
Audience: Researchers, scientists, and drug development professionals.
Application Notes
SPR741 is a novel antibiotic potentiator derived from polymyxin (B74138) B.[1][2] On its own, this compound has minimal direct antibacterial activity. Its primary function is to act as an adjuvant, disrupting the outer membrane of Gram-negative bacteria.[1][3][4] This disruption increases the permeability of the membrane, allowing other co-administered antibiotics, which may normally be ineffective against Gram-negative pathogens, to penetrate the cell and reach their molecular targets.[3][5] This mechanism effectively broadens the spectrum of activity for many existing antibiotic classes.[6]
The checkerboard assay is a standard in vitro method used to assess the interactions between two antimicrobial agents.[7][8][9] By testing various concentrations of two drugs, both alone and in combination, this assay can quantitatively determine whether their interaction is synergistic, additive, indifferent, or antagonistic.[10] Studies have successfully used the checkerboard method to demonstrate the synergistic effects of this compound with antibiotics such as macrolides (erythromycin, clarithromycin, azithromycin) and rifampin against multidrug-resistant Gram-negative bacteria like Klebsiella pneumoniae, Acinetobacter baumannii, and Enterobacteriaceae.[5][11][12][13][14]
This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of this compound with a partner antibiotic.
Mechanism of Action of this compound
This compound, a cationic peptide, interacts with and perturbs the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This destabilizes the membrane, creating openings that facilitate the entry of the partner antibiotic into the periplasmic space, allowing it to reach its target and exert its antibacterial effect.
Caption: this compound disrupts the outer membrane, enabling partner antibiotic entry.
Experimental Protocol: Checkerboard Assay
This protocol outlines the steps for determining the synergistic activity of this compound and a partner antibiotic against a selected bacterial strain.
3.1. Materials
-
This compound (lyophilized powder)
-
Partner antibiotic (lyophilized powder)
-
Bacterial Isolate (e.g., A. baumannii, K. pneumoniae)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Spectrophotometer or McFarland turbidity standards
-
Plate incubator (35-37°C)[8]
3.2. Preparation of Reagents
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10x the highest concentration to be tested.
-
Bacterial Inoculum:
-
From an overnight culture plate, select 3-5 colonies and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
3.3. Checkerboard Assay Setup
The setup involves creating a two-dimensional array of concentrations where each well contains a unique combination of the two agents.
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate, except for column 1 and row A.
-
Drug A (this compound) Dilution:
-
Prepare a working solution of this compound at 4x the highest desired concentration.
-
Add 100 µL of this working solution to the first well (A1) and 50 µL to the remaining wells in row A (A2-A11).
-
Perform a 2-fold serial dilution along row A by transferring 50 µL from A1 to A2, mixing, then A2 to A3, and so on, discarding 50 µL from the last well (A11).
-
-
Drug B (Partner Antibiotic) Dilution:
-
Prepare a working solution of the partner antibiotic at 4x the highest desired concentration.
-
Add 100 µL of this working solution to well A1 and 50 µL to the remaining wells in column 1 (B1-G1).
-
Perform a 2-fold serial dilution down column 1 by transferring 50 µL from A1 to B1, mixing, then B1 to C1, and so on, discarding 50 µL from the last well (G1).
-
-
Combination Dilutions:
-
Using a multichannel pipette, transfer 50 µL from each well in column 1 (A1-G1) to the corresponding wells across their respective rows (e.g., A1 across row A, B1 across row B).
-
This creates the 'checkerboard' of combination concentrations.
-
-
Controls:
-
Drug A Alone: Row H can be used for serial dilutions of this compound only.
-
Drug B Alone: Column 12 can be used for serial dilutions of the partner antibiotic only.
-
Growth Control: One well (e.g., H12) should contain only broth and the bacterial inoculum.
-
Sterility Control: One well should contain only sterile broth.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum (final concentration 5 x 10⁵ CFU/mL) to each well, except the sterility control.[8]
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours.[15]
Experimental Workflow Diagram
Caption: Workflow for the checkerboard synergy assay from prep to analysis.
Data Collection and Analysis
5.1. Reading Results The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of the bacteria.
-
MIC of Drug A alone (MICA): The lowest concentration of Drug A in its control row/column that inhibits growth.
-
MIC of Drug B alone (MICB): The lowest concentration of Drug B in its control row/column that inhibits growth.
-
MIC in Combination (A and B): For each well showing no growth, the concentrations of Drug A and Drug B are recorded. The combination with the most significant potentiation is used for the FIC calculation.
5.2. Calculating the Fractional Inhibitory Concentration (FIC) Index The FIC index is calculated to quantify the interaction between the two agents.[8][10]
-
Calculate FIC for each drug:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICi):
-
FIC Index = FICA + FICB
-
The combination that yields the lowest FIC Index is reported.[15]
5.3. Interpretation of Results The calculated FIC Index value is used to classify the interaction.[8][10][15]
| FIC Index (FICi) | Interaction Classification | Description |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of individual effects. |
| > 0.5 to ≤ 4.0 | Additive or Indifference | The combined effect is equal to or slightly greater than the sum of individual effects. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active agent alone. |
Example Data: this compound in Combination with Rifampin
The following table summarizes results from a study testing this compound with rifampin against an extensively drug-resistant (XDR) strain of Acinetobacter baumannii (AB5075).[13][14]
| Drug(s) | MIC (µg/mL) | Fold Reduction in Rifampin MIC | FIC Index | Interaction |
| This compound alone | 128 | - | - | - |
| Rifampin alone | 4.0 | - | - | - |
| Rifampin + this compound (2.0 µg/mL) | 0.5 | 8-fold | 0.14 | Synergy |
Calculation based on the data: FICRifampin = 0.5/4.0 = 0.125; FICthis compound = 2.0/128 = 0.0156. FIC Index = 0.125 + 0.0156 ≈ 0.14.
Data Interpretation Logic
Caption: Decision pathway for classifying antibiotic interactions via FIC index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 6. carb-x.org [carb-x.org]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. This compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols for Studying SPR741 Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel, investigational antibiotic potentiator designed to enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] As a derivative of polymyxin (B74138) B, this compound has been chemically modified to reduce the significant nephrotoxicity associated with its parent compound.[3] Unlike traditional antibiotics, this compound exhibits minimal direct antibacterial activity. Instead, it functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other co-administered antibiotics that would otherwise be ineffective.[1][4] This unique mechanism of action allows this compound to restore or enhance the activity of a broad range of antibiotic classes against challenging pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli. These application notes provide detailed protocols for in vitro cell culture models to characterize the potentiating activity, synergy, and safety profile of this compound.
Mechanism of Action: Outer Membrane Disruption
This compound acts primarily on the outer membrane of Gram-negative bacteria. Its cationic nature allows it to interact with the negatively charged lipopolysaccharide (LPS) molecules in the outer leaflet of the outer membrane. This interaction displaces divalent cations that stabilize the LPS layer, leading to a disorganization and permeabilization of the membrane. This disruption creates pores or transient openings in the outer membrane, allowing antibiotics that are typically excluded to penetrate the periplasmic space and reach their targets within the bacterial cell.
Caption: this compound Mechanism of Action.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the in vitro potentiation activity of this compound in combination with various antibiotics against key Gram-negative pathogens.
Table 1: Potentiation of Antibiotic Activity by this compound against E. coli
| Co-administered Antibiotic | Strain | This compound Conc. (µg/mL) | Fold Reduction in MIC of Co-administered Antibiotic | Reference |
| Azithromycin | ATCC 25922 | 8 | >128 | |
| Clarithromycin | ATCC 25922 | 8 | >128 | |
| Rifampin | ATCC 25922 | 8 | >128 | |
| Mupirocin | ATCC 25922 | 8 | 64 |
Table 2: Potentiation of Antibiotic Activity by this compound against A. baumannii
| Co-administered Antibiotic | Strain | This compound Conc. (µg/mL) | Fold Reduction in MIC of Co-administered Antibiotic | Reference |
| Rifampin | AB5075 (XDR) | 2.0 | 8 | |
| Minocycline | AB5075 | >64 | Not specified |
Table 3: Potentiation of Antibiotic Activity by this compound against K. pneumoniae
| Co-administered Antibiotic | Strain | This compound Conc. (µg/mL) | Fold Reduction in MIC of Co-administered Antibiotic | Reference |
| Erythromycin | ATCC 4352 | 8 | Not specified | |
| Clarithromycin | ATCC 4352 | 8 | Not specified | |
| Rifampin | ATCC 43816 | 8 | >128 |
MIC: Minimum Inhibitory Concentration, XDR: Extensively Drug-Resistant
Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with another antibiotic.
Caption: Checkerboard Synergy Assay Workflow.
Materials:
-
This compound
-
Co-administered antibiotic
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD600 measurements)
Procedure:
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute this compound horizontally across the columns and the co-administered antibiotic vertically down the rows.
-
Include wells with each antibiotic alone to determine their individual MICs, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of this compound + FIC of Co-antibiotic Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Co-antibiotic = (MIC of Co-antibiotic in combination) / (MIC of Co-antibiotic alone)
-
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound in combination with another antibiotic over time.
Caption: Time-Kill Assay Workflow.
Materials:
-
This compound
-
Co-administered antibiotic
-
Gram-negative bacterial strain of interest
-
CAMHB
-
Sterile flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum:
-
Grow an overnight culture of the test organism.
-
Dilute the culture in fresh CAMHB and grow to the logarithmic phase (e.g., OD600 of ~0.2-0.3).
-
Adjust the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare flasks containing CAMHB with the following conditions:
-
No drug (growth control)
-
This compound alone
-
Co-administered antibiotic alone
-
This compound and the co-administered antibiotic in combination
-
-
Inoculate the flasks with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies to determine the CFU/mL for each time point and condition.
-
-
Data Analysis and Interpretation:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Cytotoxicity Assay in HK-2 Cells
This protocol assesses the potential nephrotoxicity of this compound using the human kidney proximal tubule cell line, HK-2.
Caption: HK-2 Cell Cytotoxicity Assay Workflow.
Materials:
-
HK-2 (human kidney proximal tubule) cell line
-
Appropriate cell culture medium (e.g., Keratinocyte-Serum Free Medium with supplements)
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HK-2 cells into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control.
-
Incubate for 24 to 48 hours.
-
-
Cell Viability Assessment (using MTT):
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Cell Viability Assessment (using CCK-8):
-
Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of this compound to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Outer Membrane Permeabilization Assay
This assay measures the ability of this compound to disrupt the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Caption: Outer Membrane Permeabilization Assay Workflow.
Materials:
-
Gram-negative bacterial strain
-
This compound
-
N-phenyl-1-naphthylamine (NPN)
-
Buffer (e.g., PBS or HEPES)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare Bacterial Suspension:
-
Grow bacteria to mid-log phase.
-
Harvest the cells by centrifugation, wash, and resuspend them in buffer to a specific optical density.
-
-
Assay Setup:
-
Add the bacterial suspension to the wells of a microplate or a cuvette.
-
Add NPN to a final concentration of 10 µM and allow it to equilibrate with the cells.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~420 nm).
-
Add this compound at the desired concentration.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates that NPN has entered the disrupted outer membrane and is in a more hydrophobic environment.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time.
-
The rate and magnitude of the fluorescence increase are indicative of the extent of outer membrane permeabilization.
-
Biofilm Eradication Assay
This assay determines the ability of this compound, alone or in combination, to eradicate pre-formed bacterial biofilms.
Caption: Biofilm Eradication Assay Workflow.
Materials:
-
Gram-negative bacterial strain
-
This compound
-
Co-administered antibiotic
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or Ethanol (B145695) for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Inoculate the wells of a 96-well plate with a diluted bacterial culture.
-
Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Carefully remove the medium and wash the wells with PBS to remove planktonic (non-adherent) cells.
-
Add fresh medium containing this compound, the co-administered antibiotic, or the combination to the wells with the established biofilms.
-
Incubate for another 24 hours.
-
-
Staining and Quantification:
-
Discard the medium, wash the wells with water, and allow the plate to air dry.
-
Stain the biofilms by adding 0.1% crystal violet solution to each well and incubating for 15-30 minutes.
-
Wash away the excess stain and dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.
-
Transfer the solubilized dye to a new plate and measure the absorbance at approximately 590 nm.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of remaining biofilm.
-
Compare the absorbance of the treated wells to the untreated control to determine the percentage of biofilm eradication.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of SPR741 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR741 is a novel potentiator molecule, a cationic peptide derived from polymyxin (B74138) B, designed to increase the permeability of the outer membrane of Gram-negative bacteria. This mechanism allows co-administered antibiotics to more effectively penetrate and combat multidrug-resistant pathogens. As this compound progresses through preclinical and clinical development, robust and reliable analytical methods for its quantification in biological matrices are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.
These application notes provide detailed protocols for the quantification of this compound in human plasma and urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the industry-standard for sensitive and specific quantification of small and large molecules in complex biological fluids. The provided methodologies are based on established principles of bioanalytical method validation and data from preclinical and clinical investigations of this compound.
Mechanism of Action of this compound
This compound acts by disrupting the outer membrane of Gram-negative bacteria, a significant barrier to many antibiotics. By interacting with the lipopolysaccharide (LPS) layer, this compound creates transient pores, thereby increasing the membrane's permeability. This allows other antibiotics, which might otherwise be ineffective against these bacteria, to enter the cell and reach their targets.
Analytical Method: Quantification of this compound in Human Plasma and Urine by LC-MS/MS
This section details a representative LC-MS/MS method for the determination of this compound in human plasma and urine. The method is designed for high-throughput analysis and meets the rigorous standards of bioanalytical method validation as per regulatory guidelines.
Experimental Workflow
The general workflow for the analysis of this compound in biological samples involves sample preparation to isolate the analyte from the complex matrix, followed by chromatographic separation and detection by mass spectrometry.
Sample Preparation Protocol: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.
Reagents and Materials:
-
Human plasma (K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure for Plasma Samples:
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank human plasma.
-
Aliquoting: Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples).
-
Precipitation: Add 150 µL of cold acetonitrile containing 1% TCA.
-
Vortexing: Vortex mix thoroughly for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Procedure for Urine Samples:
-
Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 3000 rpm for 5 minutes to pellet any sediment.
-
Dilution: Dilute the urine supernatant 1:10 with water.
-
Internal Standard Addition: To 50 µL of the diluted urine, add 10 µL of the internal standard working solution.
-
Injection: Inject an appropriate volume directly into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are representative instrumental parameters. Optimization will be required for specific instrumentation.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and the selected Internal Standard. For this compound (C44H73N13O13, MW: 992.13), precursor ions would be [M+2H]2+ and/or [M+3H]3+. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation and Performance Characteristics
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize typical validation parameters and acceptance criteria based on FDA and EMA guidelines, along with representative quantitative data for this compound analysis.
Table 1: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification - LLOQ). |
| Precision | Coefficient of Variation (CV) ≤ 15% for QC samples (≤ 20% for LLOQ). |
| Accuracy | Mean concentration should be within ±15% of the nominal value for QC samples (±20% for LLOQ). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | Analyte should be stable under various conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative). Concentration of stability QCs should be within ±15% of the nominal concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically CV ≤ 20% and accuracy within ±20%). |
Table 2: Representative Quantitative Data for this compound in Plasma
Based on preclinical data, a validated LC-MS/MS method for this compound in plasma is expected to have the following performance characteristics.
| Parameter | Value |
| Linear Range | 50 - 50,000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (CV%) | ≤ 10.5% |
| Inter-day Precision (CV%) | ≤ 8.0% |
| Intra-day Accuracy (% Bias) | Within ± 6% |
| Inter-day Accuracy (% Bias) | Within ± 8% |
Table 3: Quality Control Sample Performance (Preclinical Plasma Study) [1]
| QC Level | Nominal Conc. (ng/mL) | Observed Mean Conc. (ng/mL) | Standard Deviation (ng/mL) | CV (%) |
| Low | 150 | 151.08 | 17.61 | 11.66 |
| Medium | 2,500 | 2,437.50 | 181.25 | 7.44 |
| High | 37,500 | 38,775 | 2,332.68 | 6.02 |
Pharmacokinetic Data from Clinical Studies
Pharmacokinetic parameters of this compound have been evaluated in healthy adult subjects. After single intravenous doses, this compound exhibited a dose-linear and proportional increase in mean maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC).[2] A significant portion of the administered dose is excreted unchanged in the urine.[2]
Table 4: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose) [2]
| Dose (mg) | Cmax (ng/mL) - Mean (SD) | AUC0-inf (ng*h/mL) - Mean (SD) | t1/2 (h) - Mean (SD) |
| 100 | 4,360 (738) | 9,140 (1,310) | 2.2 (0.3) |
| 200 | 8,610 (1,570) | 18,300 (2,750) | 2.3 (0.3) |
| 400 | 17,000 (3,240) | 38,100 (6,150) | 2.5 (0.3) |
| 800 | 33,100 (5,980) | 78,900 (13,400) | 2.7 (0.3) |
Data are representative and compiled from published clinical trial results.
Conclusion
The provided application notes and protocols describe a robust and reliable LC-MS/MS-based methodology for the quantification of this compound in human plasma and urine. The detailed experimental procedures and expected performance characteristics will aid researchers, scientists, and drug development professionals in implementing this assay for pharmacokinetic and other studies essential for the continued development of this compound as a promising potentiator of antibiotics against multidrug-resistant Gram-negative bacteria. Adherence to established bioanalytical method validation guidelines is critical to ensure the generation of high-quality, reliable data for regulatory submissions.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in SPR741 Solubility for Experiments
This technical support resource provides researchers, scientists, and drug development professionals with practical guidance on the solubility of SPR741. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro experiments?
A1: For in vitro applications, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). A concentration of 100 mg/mL (100.79 mM) in newly opened, anhydrous DMSO can be achieved with the aid of ultrasonication.[1] It is crucial to use high-purity, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact the solubility of this compound.
Q2: How should I prepare this compound for in vivo studies, such as administration to animal models?
A2: For in vivo experiments, this compound can be formulated in sterile aqueous solutions. A documented protocol involves reconstituting this compound in sterile 0.9% normal saline to a concentration of 25 mg/mL. This solution is suitable for subcutaneous administration. Subsequent dilutions to achieve the desired final dosing concentration should also be made with sterile 0.9% normal saline.
Q3: What is the known solubility of this compound in common laboratory solvents?
Data Presentation: this compound Solubility
| Solvent/Vehicle | Application | Maximum Achievable Concentration | Preparation Notes |
| DMSO | In Vitro Stock Solution | 100 mg/mL (100.79 mM)[1] | Requires ultrasonication. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Sterile 0.9% Normal Saline | In Vivo Formulation | 25 mg/mL | Reconstitute directly in saline for subcutaneous injections. |
| Tris-HCl Buffer (50 mM, pH 7.4) | In Vitro Assay | Not specified, but used for preparing concentrated solutions. | Suitable for specific biochemical or biophysical assays. |
Q4: How should I store this compound stock solutions?
A4: Prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is acceptable. Ensure the storage is in a sealed container, away from moisture.
Q5: Does this compound act via a specific signaling pathway?
A5: this compound's primary mechanism of action is not through the modulation of a classical intracellular signaling pathway. Instead, as a polymyxin (B74138) B derivative, it acts as an antibiotic adjuvant by directly interacting with and disrupting the outer membrane of Gram-negative bacteria.[2] This disruption increases the permeability of the membrane, allowing other co-administered antibiotics to penetrate the bacterial cell more effectively.
Troubleshooting Guides
Issue: My this compound powder is difficult to dissolve.
-
Question: I am having trouble dissolving the lyophilized powder of this compound, even in the recommended solvent. What can I do?
-
Answer:
-
Ensure Proper Solvent Choice: For high concentrations, use anhydrous DMSO for in vitro stock solutions and sterile 0.9% saline for in vivo formulations.
-
Apply Energy: Gentle warming (to no more than 37°C) and physical agitation can significantly aid dissolution. For DMSO preparations, sonication is recommended. For saline, gentle vortexing or inversion should be sufficient.
-
Verify Material Quality: Ensure the this compound powder has been stored correctly and is not degraded.
-
Issue: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer.
-
Question: I have a 100 mg/mL stock of this compound in DMSO. When I add it to my aqueous experimental buffer (e.g., PBS or cell culture media), a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a solvent in which it is highly soluble to one in which it is less soluble.
-
Perform Serial Dilutions: Avoid adding the concentrated DMSO stock directly into the final volume of aqueous buffer. Instead, perform one or more intermediate dilution steps. You can first dilute the DMSO stock into a smaller volume of the aqueous buffer before adding it to the final volume.
-
Increase Final Volume of Solvent: Ensure the final concentration of DMSO in your experiment is as low as possible (typically <0.5% is well-tolerated by most cell lines, but should be optimized for your specific assay). A higher final volume of the aqueous buffer can help to keep the this compound in solution.
-
Stir Vigorously: Add the this compound stock solution slowly and dropwise to the aqueous buffer while vigorously stirring or vortexing. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Bring the vial of this compound powder and a sealed bottle of anhydrous DMSO to room temperature.
-
Under sterile conditions, add the required volume of anhydrous DMSO to the this compound vial to achieve a final concentration of 100 mg/mL.
-
Place the vial in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of this compound Formulation for In Vivo (Subcutaneous) Administration
-
Use a calculated amount of this compound powder required for your study.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile 0.9% normal saline to the this compound powder to achieve a concentration of 25 mg/mL.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
If a lower concentration is required for dosing, perform further dilutions using sterile 0.9% normal saline.
-
This solution is now ready for subcutaneous injection. It is recommended to use the solution fresh and not store it for extended periods.
Visualizations
Caption: Workflow for preparing this compound solutions for in vitro and in vivo use.
Caption: Decision-making workflow for troubleshooting this compound precipitation.
References
Troubleshooting unexpected results in SPR741 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing SPR741 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cationic peptide derived from polymyxin (B74138) B that acts as a potentiator molecule.[1] Its primary mechanism involves the disruption of the outer membrane of Gram-negative bacteria.[1][2][3][4] By binding to lipopolysaccharide (LPS), this compound perturbs the outer membrane, increasing its permeability. This allows other co-administered antibiotics, which may otherwise be unable to penetrate the outer membrane, to enter the bacterial cell and reach their intracellular targets. Unlike its parent molecule, polymyxin B, this compound has minimal intrinsic antibacterial activity and does not significantly depolarize the cytoplasmic membrane at effective potentiating concentrations.
Q2: I am not observing the expected potentiation of my antibiotic with this compound in a checkerboard synergy assay. What are the possible reasons?
A2: Several factors could lead to a lack of synergy in a checkerboard assay. Here are some common causes and troubleshooting steps:
-
Inappropriate Antibiotic Partner: this compound is most effective at potentiating antibiotics that are typically excluded by the Gram-negative outer membrane. The potentiation effect may be limited for antibiotics that are already efficient at crossing the outer membrane or for those that are highly susceptible to efflux pumps.
-
Incorrect Concentration Range: The synergistic effect might only be observable within a specific concentration range for both this compound and the partner antibiotic. Ensure that the tested concentration ranges are appropriate and cover sub-MIC levels for both compounds.
-
Experimental Errors: Inconsistent results in checkerboard assays can arise from several experimental factors. Refer to the detailed troubleshooting guide for checkerboard assays below for a comprehensive checklist of potential issues and solutions.
Q3: In a time-kill assay, the combination of this compound and my antibiotic is not showing enhanced bactericidal activity compared to the antibiotic alone. Why might this be?
A3: Discrepancies between checkerboard and time-kill assay results can occur. A lack of enhanced killing in a time-kill assay, despite observed synergy in a checkerboard assay, could be due to:
-
Static vs. Dynamic Effects: A checkerboard assay measures the inhibition of growth at a single endpoint (a static measurement), while a time-kill assay assesses the rate of killing over time (a dynamic measurement). A combination may be synergistic in inhibiting growth but not in the rate of killing.
-
Drug Stability: One or both of the compounds may not be stable over the longer incubation period of a time-kill assay. Consider assessing the stability of your compounds under the assay conditions.
-
Bacteriostatic vs. Bactericidal Effect: The combination might be bacteriostatic (inhibiting growth) rather than bactericidal (killing the bacteria) at the tested concentrations.
Q4: I am using the fluorescent probe DiSC3(5) to measure membrane potential and I don't see a significant increase in fluorescence after adding this compound. Does this mean the compound is inactive?
A4: Not necessarily. This compound's primary mode of action is the permeabilization of the outer membrane , with minimal disruption of the cytoplasmic membrane where the membrane potential is maintained. The DiSC3(5) dye is used to assess the depolarization of the cytoplasmic membrane. Therefore, a lack of significant fluorescence increase with this compound alone is expected and consistent with its mechanism. The potentiation effect of this compound comes from allowing other antibiotics to cross the outer membrane. If that partner antibiotic's mechanism involves disrupting the cytoplasmic membrane potential, you would expect to see an effect when the two are combined.
Troubleshooting Guides
Checkerboard Synergy Assay
| Observed Problem | Potential Causes | Recommended Solutions |
| Inconsistent MIC values between replicates | Inaccurate pipetting, especially during serial dilutions. | Calibrate pipettes regularly. Use fresh tips for each dilution. Consider using multichannel pipettes for consistency. |
| Variability in inoculum density. | Standardize inoculum preparation using McFarland standards. Ensure the bacterial culture is in the logarithmic growth phase. | |
| Non-homogenous bacterial suspension (clumping). | Vortex the bacterial suspension thoroughly before use. | |
| Edge effects in the microtiter plate due to evaporation. | Fill the outer wells with sterile broth or water and do not use them for experimental data. | |
| "Skipped wells" (no growth at a lower concentration, but growth at a higher concentration) | Bacterial clumping leading to uneven inoculation. | Ensure a homogenous bacterial suspension. |
| Contamination. | Use aseptic techniques throughout the procedure. | |
| Fractional Inhibitory Concentration Index (FICI) does not indicate synergy | The partner antibiotic is not suitable for potentiation by this compound. | Select antibiotics known to be excluded by the Gram-negative outer membrane. |
| Incorrect calculation of FICI. | Double-check the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). | |
| The range of concentrations tested is not optimal. | Widen the concentration ranges for both this compound and the partner antibiotic. |
Time-Kill Assay
| Observed Problem | Potential Causes | Recommended Solutions |
| No significant reduction in bacterial count with the combination | The combination may be bacteriostatic, not bactericidal. | Consider extending the assay duration or using higher concentrations. |
| Degradation of this compound or the partner antibiotic over the assay period. | Test the stability of the compounds in the assay medium at 37°C. | |
| The initial inoculum is too high. | Start with a standardized inoculum of approximately 5 x 10^5 CFU/mL. | |
| High variability between time points or replicates | Inaccurate sampling or plating. | Ensure proper mixing before taking each sample. Use calibrated equipment for serial dilutions and plating. |
| Bacterial clumping. | Vortex the culture tubes before each sampling. | |
| Regrowth of bacteria at later time points | Selection for a resistant subpopulation. | Plate samples on antibiotic-containing agar (B569324) to check for resistance development. |
| Degradation of the antimicrobial agents. | Consider re-dosing the compounds during a longer assay. |
Experimental Protocols
Checkerboard Synergy Assay Protocol
-
Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Prepare Microtiter Plate: Add a suitable volume of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well plate.
-
Serial Dilutions:
-
In the first column, add the partner antibiotic to the top well and perform a 2-fold serial dilution down the column.
-
In the first row, add this compound to the first well and perform a 2-fold serial dilution across the row.
-
This creates a matrix of decreasing concentrations of both agents.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density.
-
Calculate FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergy, additivity, or antagonism).
Outer Membrane Permeabilization Assay (NPN Uptake)
-
Bacterial Culture: Grow the Gram-negative bacterial strain of interest to the mid-logarithmic phase.
-
Cell Preparation: Harvest the cells by centrifugation, wash them with a suitable buffer (e.g., 5 mM HEPES), and resuspend them to a specific optical density (e.g., OD600 of 0.5).
-
NPN Solution: Prepare a stock solution of N-phenyl-1-naphthylamine (NPN) in a solvent like acetone.
-
Assay Setup: In a 96-well plate, add the bacterial suspension to each well.
-
Baseline Fluorescence: Add NPN to the wells to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
Addition of this compound: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the disrupted outer membrane.
Visualizations
Caption: Mechanism of action of this compound in potentiating antibiotics.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
Technical Support Center: Improving the Stability of SPR741 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling and improving the stability of SPR741 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter with this compound solution stability.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed after reconstituting lyophilized this compound. | Improper reconstitution technique: Vigorous shaking can cause aggregation and precipitation. The chosen solvent may not be optimal, or the concentration may be too high. | 1. Gentle Reconstitution: Briefly centrifuge the vial to pellet the lyophilized powder. Add the recommended solvent (e.g., sterile water or an appropriate buffer) and gently swirl or agitate to dissolve the peptide. Avoid vigorous vortexing or shaking.[1][2] 2. Solvent Selection: For initial stock solutions, consider using DMSO for high concentrations, followed by dilution in aqueous buffers.[3] 3. Concentration Check: Ensure you are not exceeding the solubility limit of this compound in the chosen solvent. |
| Loss of this compound activity in solution over a short period. | pH-induced degradation: Peptides, including polymyxin (B74138) B derivatives, can be susceptible to degradation at neutral to alkaline pH.[4] Temperature-related degradation: Elevated temperatures can accelerate the degradation of peptides.[4][5] Repeated freeze-thaw cycles: These can lead to peptide degradation and loss of activity.[3] | 1. pH Optimization: Maintain the pH of the solution in the acidic range (e.g., pH 4-6) to improve stability. Use a suitable buffer system to maintain the desired pH. 2. Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice during experiments. 3. Aliquotting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] |
| Inconsistent results in bioassays. | Adsorption to surfaces: Peptides can adsorb to plasticware, leading to a decrease in the effective concentration. Microbial contamination: Contamination can lead to degradation of the peptide. | 1. Use of appropriate labware: Utilize low-protein-binding microcentrifuge tubes and pipette tips. 2. Sterile Technique: Reconstitute and handle this compound solutions under sterile conditions to prevent microbial contamination. Filtration of the reconstituted solution through a 0.22 µm filter can also be considered. |
| Formation of visible particles in the solution during storage. | Aggregation: Peptides can self-associate and form aggregates over time, especially at higher concentrations and temperatures. | 1. Addition of Excipients: Consider the use of stabilizing excipients such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbates) in your formulation to reduce aggregation.[6][7][8][9] 2. Storage Conditions: Store at recommended low temperatures and appropriate pH. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized this compound?
For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[3] For direct use in most biological assays, sterile, deionized water or a buffer with a slightly acidic pH (e.g., pH 4-6) is recommended.
2. What are the optimal storage conditions for this compound solutions?
Lyophilized this compound powder should be stored at -20°C for up to one year or -80°C for up to two years.[3] Once reconstituted, stock solutions are stable for up to one month at -20°C or up to six months at -80°C.[3] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]
3. How do pH and temperature affect the stability of this compound in solution?
This compound, being a derivative of polymyxin B, is expected to be more stable in acidic conditions. Studies on polymyxin B have shown that degradation is more rapid at neutral to alkaline pH (e.g., pH 7.4).[4][5] Higher temperatures also accelerate the degradation process.[4][5] Therefore, maintaining a slightly acidic pH and low temperature is crucial for the stability of this compound solutions.
4. Can I use common buffers like PBS for my experiments with this compound?
While PBS (phosphate-buffered saline) is a common biological buffer, its pH is typically around 7.4. At this pH, polymyxin B has shown increased degradation.[4][5] If possible, using a buffer with a lower pH (e.g., acetate (B1210297) or citrate (B86180) buffer in the pH 4-6 range) may improve the stability of your this compound working solution. However, the compatibility of the buffer with your specific assay should also be considered.
5. What are the potential degradation pathways for this compound?
As a peptide, this compound is susceptible to common peptide degradation pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.
-
Oxidation: Certain amino acid residues can be sensitive to oxidation.
-
Deamidation: The removal of an amide group from asparagine or glutamine residues.
-
Racemization: Conversion of an L-amino acid to a D-amino acid, which can affect biological activity.[4]
Quantitative Data
The following table summarizes the stability of Polymyxin B, a closely related compound to this compound, under different conditions. This data is provided as an illustrative example. It is highly recommended to perform specific stability studies for this compound in your experimental setup.
| Condition | Polymyxin B1 Degradation (%) | Time | Reference |
| pH 1.4, 60°C | ~50% | 6 days | |
| pH 7.4, 60°C | >50% | 6 hours | [5] |
| 0.9% Saline, 25°C | Stable | 24 hours | |
| 0.9% Saline, 25°C | Significant Degradation | 48 hours | |
| 5% Glucose, 25°C | Stable | 24 hours | |
| 5% Glucose, 25°C | Significant Degradation | 48 hours |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
This protocol provides a general procedure for the reconstitution of lyophilized this compound powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Recommended solvent (e.g., sterile deionized water, DMSO, or a suitable buffer)
-
Microcentrifuge
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the reconstitution solvent to come to room temperature.
-
Centrifuge: Briefly centrifuge the vial at a low speed to ensure all the powder is at the bottom.[1][2]
-
Add Solvent: Carefully open the vial and add the calculated volume of the desired solvent to achieve the target concentration.
-
Dissolve: Gently swirl the vial or pipette the solution up and down slowly to dissolve the powder completely. Avoid vigorous shaking or vortexing to prevent aggregation. If solubility is an issue, gentle warming (up to 40°C) or sonication can be attempted, but with caution.
-
Aliquot: Once fully dissolved, aliquot the solution into single-use, low-protein-binding tubes.
-
Store: Store the aliquots at -20°C or -80°C as recommended.[3]
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a method to evaluate the stability of this compound in a specific buffer at a given temperature over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution
-
Incubation buffer (e.g., phosphate (B84403) buffer at pH 7.4, acetate buffer at pH 5.0)
-
HPLC system with a C18 column
-
Mobile phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile phase B (e.g., 0.1% TFA in acetonitrile)
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired incubation buffer at a known concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of a strong acid or organic solvent (this will depend on the analytical method). Analyze this sample by HPLC to determine the initial peak area of intact this compound.
-
Incubation: Place the remaining solution in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution. Treat these samples in the same manner as the T=0 sample.
-
HPLC Analysis: Analyze all samples by reverse-phase HPLC. A gradient elution from mobile phase A to mobile phase B is typically used to separate the intact this compound from its degradation products. Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
References
- 1. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. neurelis.com [neurelis.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. researchgate.net [researchgate.net]
How to mitigate potential off-target effects of SPR741
Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help mitigate potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, investigational cationic peptide derived from polymyxin (B74138) B.[1][2] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria.[2][3] This disruption increases the permeability of the outer membrane, which in turn allows other co-administered antibiotics to more effectively penetrate the bacterial cell and reach their targets.[2][3] this compound itself has minimal intrinsic antibacterial activity.[4]
Q2: What are the known off-target effects of the polymyxin class of antibiotics, and how does this compound mitigate these?
A2: The most significant off-target effect of the polymyxin class, including polymyxin B, is nephrotoxicity (kidney damage).[4][5] this compound was specifically designed to minimize this toxicity.[5] This was achieved by modifying the chemical structure of polymyxin B to reduce its positive charge and remove the lipophilic fatty acid side chain, two features strongly associated with nephrotoxicity.[5] Preclinical studies have demonstrated that this compound has a significantly better safety profile regarding nephrotoxicity compared to polymyxin B.[2][5]
Q3: Was this compound well-tolerated in clinical trials?
A3: Yes, in a Phase 1 clinical trial (NCT03022175), this compound was generally well-tolerated in healthy volunteers at doses up to 1,800 mg/day when administered intravenously.[4][6]
Q4: Can this compound be used as a standalone antibiotic?
A4: No, this compound is not intended for use as a standalone antibiotic. It has minimal intrinsic antibacterial activity.[4] Its intended use is as a potentiator, to be co-administered with other antibiotics to enhance their efficacy against Gram-negative bacteria.[2][3]
Q5: Are there any known formulation or stability issues I should be aware of when preparing this compound for my experiments?
A5: For laboratory use, this compound is typically supplied as a powder. It can be dissolved in DMSO to prepare stock solutions. For long-term storage, it is recommended to store the powder at -80°C for up to two years or at -20°C for up to one year. Once dissolved in a solvent, the stock solution can be stored at -80°C for up to six months or at -20°C for one month. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Always refer to the supplier's specific instructions for the lot you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cytotoxicity in mammalian cell lines | High concentrations of this compound may still exhibit some level of cytotoxicity, although significantly less than polymyxin B. The co-administered antibiotic may also be contributing to cytotoxicity. | Perform a dose-response curve for this compound alone on your specific cell line to determine the cytotoxic threshold. Also, run a control with the co-administered antibiotic alone. Consider using a lower concentration of this compound in your potentiation assays. |
| Variability in antibiotic potentiation results | The potentiation effect of this compound can be dependent on the specific bacterial strain and the co-administered antibiotic. The concentration of this compound may not be optimal. | Ensure the bacterial strain you are using is susceptible to the potentiation effect of this compound. Perform a checkerboard assay to determine the optimal concentration of this compound for your specific antibiotic and bacterial strain combination. |
| Precipitation of this compound in solution | This compound may have limited solubility in certain aqueous buffers. | Ensure that the final concentration of this compound in your assay medium does not exceed its solubility limit. When diluting from a DMSO stock, ensure adequate mixing to prevent precipitation. |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of this compound stock solutions can lead to degradation of the peptide. | Aliquot your this compound stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at the recommended temperature. |
Data on Reduced Off-Target Effects
The primary mitigation of off-target effects for this compound is its significantly reduced nephrotoxicity compared to its parent compound, polymyxin B.
Table 1: Comparative Preclinical Nephrotoxicity Data
| Compound | Animal Model | No-Observed-Adverse-Effect-Level (NOAEL) | Dose at which Nephrotoxicity was Observed | Reference |
| This compound | Cynomolgus Monkey | >60 mg/kg/day | Not specified | [5] |
| Polymyxin B | Cynomolgus Monkey | Not specified | 12 mg/kg/day | [5] |
| This compound | Rat | Not specified | Low degree at 30 mg/kg/day | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Nephrotoxicity using a Renal Proximal Tubule Epithelial Cell Line
This protocol provides a general framework for assessing the in vitro cytotoxicity of this compound in a human kidney cell line, which can serve as a surrogate for assessing nephrotoxicity.
1. Cell Culture:
- Culture a human renal proximal tubule epithelial cell line (e.g., HK-2) in appropriate media and conditions as recommended by the supplier.
- Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO.
- Prepare serial dilutions of this compound in cell culture media to achieve the desired final concentrations. Also prepare a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
3. Cell Treatment:
- After 24 hours of incubation, remove the old media from the 96-well plate and replace it with the media containing the different concentrations of this compound or the vehicle control.
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
4. Cytotoxicity Assay:
- Assess cell viability using a standard method such as the MTT or MTS assay.
- Measure the absorbance at the appropriate wavelength using a plate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
- Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Checkerboard Assay to Determine Synergy
This protocol is used to assess the synergistic effect of this compound in combination with another antibiotic against a specific bacterial strain.
1. Bacterial Culture Preparation:
- Grow the bacterial strain of interest in appropriate broth media to the mid-logarithmic phase.
- Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
2. Compound Preparation:
- In a 96-well plate, prepare serial dilutions of the antibiotic of interest along the x-axis.
- Prepare serial dilutions of this compound along the y-axis. This will create a matrix of wells with varying concentrations of both compounds.
3. Inoculation:
- Inoculate each well of the 96-well plate with the standardized bacterial suspension.
- Include controls for each compound alone and a growth control (no compounds).
4. Incubation:
- Incubate the plate at the optimal growth temperature for the bacterial strain for 18-24 hours.
5. Data Analysis:
- Visually inspect the plate for turbidity to determine the minimum inhibitory concentration (MIC) of the antibiotic alone, this compound alone, and the MIC of the antibiotic in the presence of each concentration of this compound.
- Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy. An FIC index of ≤ 0.5 is generally considered synergistic.
Visualizations
Caption: Mechanism of action of this compound in potentiating antibiotics.
Caption: Mitigation of nephrotoxicity in this compound compared to Polymyxin B.
Caption: Experimental workflow for evaluating this compound combinations.
References
- 1. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound, an Antibiotic Adjuvant, Potentiates the In Vitro and In Vivo Activity of Rifampin against Clinically Relevant Extensively Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: SPR741 Dosing Regimens in Murine Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosing regimens of SPR741 in murine models. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel cationic peptide that acts as an antibiotic potentiator.[1][2] It has structural similarities to polymyxin (B74138) B and works by binding to the outer membrane of Gram-negative bacteria, causing disruption of the membrane's integrity.[1][3] This disruption increases the permeability of the outer membrane, allowing other antibiotics, which might otherwise be excluded, to enter the bacterial cell and reach their intracellular targets.[3] this compound itself does not have significant direct antibacterial activity at clinically relevant concentrations.
Q2: What are the most common murine infection models used for this compound efficacy studies?
A2: The most frequently cited murine infection models for evaluating the efficacy of this compound in combination with other antibiotics are the neutropenic thigh infection model and the pulmonary infection model. The neutropenic thigh model is used to assess in vivo activity against localized bacterial infections, often with multidrug-resistant Enterobacteriaceae. The pulmonary infection model is utilized to evaluate efficacy against respiratory pathogens, such as Acinetobacter baumannii.
Q3: What is a typical starting dose for this compound in mice?
A3: Based on published studies, a common and effective dose for this compound in murine models is in the range of 30 to 60 mg/kg, often administered twice daily (BID). For instance, a dose of 60 mg/kg BID in combination with rifampin has shown significant survival benefits in a murine pulmonary infection model with A. baumannii. In a neutropenic thigh infection model, 30 mg/kg of this compound was used in a triple combination therapy. It is important to note that the optimal dose will depend on the specific infection model, the bacterial strain, and the combination antibiotic being used.
Q4: How is this compound typically administered in mice?
A4: In the majority of published murine studies, this compound is administered via subcutaneous (s.c.) injection. Intravenous (i.v.) administration has also been mentioned, particularly in the context of human-simulated regimens.
Q5: What is the safety profile of this compound in animal models?
A5: this compound has been specifically designed to have an improved safety profile compared to polymyxins like polymyxin B, which are known for their dose-limiting nephrotoxicity. Structural modifications in this compound, such as a reduced positive charge and the absence of a lipophilic fatty acid side chain, contribute to its reduced kidney toxicity. Studies in rats and non-human primates have shown a low degree of kidney toxicity even at high doses. For example, the no-observed-adverse-effect-level (NOAEL) in cynomolgus monkeys was determined to be greater than 60 mg/kg/day.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lack of potentiation of the partner antibiotic | Suboptimal dosing of this compound or the partner antibiotic. The bacterial strain may not be susceptible to the potentiating effect of this compound. Issues with drug formulation or administration. | Perform dose-ranging studies for both this compound and the partner antibiotic to determine the optimal combination doses. Verify the in vitro synergy of the combination against the specific bacterial strain using methods like checkerboard assays. Ensure proper preparation and administration of the drug solutions. Confirm the stability of the compounds in the chosen vehicle. |
| High variability in experimental outcomes | Inconsistent bacterial inoculum size. Variation in the timing of infection and treatment initiation. Differences in animal health status or handling. | Standardize the bacterial inoculum preparation and administration to ensure a consistent starting bacterial load. Strictly adhere to the established timeline for infection and the initiation of therapy. Ensure all animals are healthy and of a similar age and weight. Minimize stress during handling and dosing. |
| Unexpected animal mortality or adverse effects | Potential toxicity of the drug combination at the tested doses. The infection model may be too aggressive for the chosen treatment regimen. Off-target effects of this compound or the partner antibiotic. | Conduct a pilot toxicity study with the drug combination in a small group of uninfected animals to assess tolerability. Consider reducing the initial bacterial inoculum to a level that allows for a therapeutic window to be observed. Review the literature for any known off-target effects of the compounds being used. Consider monitoring relevant biomarkers if toxicity is suspected. |
| Difficulty in achieving human-simulated exposures in mice | Differences in pharmacokinetic properties between mice and humans. Inappropriate dosing regimen to mimic the human plasma concentration-time profile. | Utilize pharmacokinetic modeling to design a murine dosing regimen that mimics the human area under the curve (AUC) for this compound. This may involve a multi-dose regimen administered over a specific time course. A human-simulated regimen for this compound equivalent to a 400 mg dose infused over 1 hour every 8 hours in humans was achieved in mice with a 5-dose regimen (36 mg/kg at 0 h, 33 mg/kg at 1.5 h, 23 mg/kg at 3.25 h, 16 mg/kg at 5 h, and 12 mg/kg at 6.5 h) repeated every 8 hours. |
Quantitative Data Summary
Table 1: Summary of this compound Dosing Regimens and Efficacy in Murine Infection Models
| Infection Model | Bacterial Strain | This compound Dose (mg/kg) | Combination Antibiotic(s) & Dose (mg/kg) | Dosing Frequency & Route | Key Efficacy Outcome | Reference |
| Neutropenic Thigh | Multidrug-Resistant Enterobacteriaceae | Human-Simulated Regimen* | Azithromycin (Human-Simulated Regimen) | q8h (this compound), q24h (AZM), s.c. | Average reduction in bacterial burden of -0.53 ± 0.82 log10 CFU/thigh for isolates with AZM MICs ≤16 mg/liter. | |
| Pulmonary | Extensively Drug-Resistant Acinetobacter baumannii | 40 or 60 | Rifampin (5) | BID, s.c. | 90% survival with 60 mg/kg this compound + Rifampin, compared to 50% with Rifampin alone. | |
| Pulmonary | Extensively Drug-Resistant Acinetobacter baumannii | 60 | Minocycline (1.0) | BID, s.c. | Significantly improved survival and decreased bacterial load in the wound bed. | |
| Neutropenic Thigh | Klebsiella pneumoniae | 30 | Erythromycin (30) + Clarithromycin (40) | Single dose, s.c. | 4.52 Log10 CFU/thigh reduction in bacterial load compared to the vehicle group. |
*Human-simulated regimen for this compound consisted of a 5-dose regimen (36, 33, 23, 16, and 12 mg/kg) administered every 8 hours.
Experimental Protocols
1. Neutropenic Thigh Infection Model
-
Animal Model: Female ICR mice (or other appropriate strain).
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.
-
Inoculum Preparation: Prepare a bacterial suspension of the desired strain (e.g., E. coli, K. pneumoniae) to a concentration of approximately 1 x 10^6 CFU/mL.
-
Infection: Inject 50 µL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 1-2 hours). Administer this compound and the partner antibiotic(s) via the desired route (e.g., subcutaneous injection).
-
Endpoint: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates.
2. Pulmonary Infection Model
-
Animal Model: Appropriate mouse strain for the pathogen (e.g., BALB/c for A. baumannii).
-
Inoculum Preparation: Prepare a bacterial suspension of the desired strain (e.g., A. baumannii AB5075) to the target concentration (e.g., 5.0 x 10^6 CFU).
-
Infection: Anesthetize the mice and intranasally inoculate them with the bacterial suspension.
-
Treatment: Begin treatment at a specified time post-inoculation (e.g., 4 hours). Administer this compound and the partner antibiotic(s) as per the study design (e.g., twice daily for 3 days).
-
Endpoints:
-
Survival: Monitor the mice daily for morbidity and mortality over a defined period (e.g., 7 days).
-
Bacterial Burden: At a specified time point, euthanize a subset of mice, aseptically harvest the lungs, homogenize the tissue, and perform quantitative bacteriology.
-
Visualizations
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Caption: Mechanism of Action of this compound as an Antibiotic Potentiator.
References
- 1. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
Technical Support Center: Addressing Resistance Development to SPR741 Combinations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during in vitro and in vivo experiments involving SPR741 combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cationic peptide derived from polymyxin (B74138) B that acts as an antibiotic potentiator.[1] It disrupts the outer membrane of Gram-negative bacteria, increasing its permeability to other antibiotics that would otherwise be unable to reach their intracellular targets.[1][2] this compound has minimal direct antibacterial activity on its own and exhibits reduced nephrotoxicity compared to polymyxin B.[3][4]
Q2: Which classes of antibiotics have shown synergy with this compound?
A2: this compound has demonstrated synergistic activity with a broad range of antibiotics, including macrolides (azithromycin, clarithromycin), rifamycins (B7979662) (rifampin), lincosamides, ketolides, fusidic acid, and mupirocin (B1676865) against various Gram-negative pathogens like Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.
Q3: We are observing inconsistent results in our checkerboard assays for synergy. What could be the cause?
A3: Inconsistent results in checkerboard assays can arise from several factors:
-
Inoculum Preparation: Ensure a standardized inoculum density (typically 0.5 McFarland standard) is used for each experiment.
-
Compound Stability: Prepare fresh stock solutions of this compound and the partner antibiotic for each experiment, as degradation can occur in aqueous solutions.
-
Plate Reading: Subjective visual interpretation of growth can lead to variability. Consider using a microplate reader for a more quantitative optical density (OD) measurement.
-
Edge Effects: Evaporation from the outer wells of the microtiter plate can alter antibiotic concentrations. It is recommended to fill the peripheral wells with sterile broth and not use them for experimental data.
Q4: We are not observing the expected potentiation of our antibiotic of interest with this compound against our clinical isolate. What could be the reason?
A4: Several factors could contribute to a lack of potentiation:
-
Intrinsic Resistance of the Isolate: The clinical isolate may possess intrinsic resistance mechanisms that are not overcome by the increased permeability induced by this compound. Different bacterial strains can have varying cell wall compositions and genetic backgrounds affecting susceptibility.
-
Pre-existing Resistance to the Partner Antibiotic: If the isolate has high-level resistance to the partner antibiotic (e.g., through enzymatic inactivation or target modification), the increased intracellular concentration may still be insufficient to inhibit growth.
-
Efflux Pumps: While this compound can circumvent the AcrAB-TolC efflux pump in E. coli, other efflux systems may still be active and contribute to resistance.
Q5: How can we investigate the potential for resistance development to an this compound combination in our laboratory?
A5: Adaptive Laboratory Evolution (ALE) is a powerful method to study the development of antibiotic resistance in vitro. This involves serially passaging bacteria in the presence of sub-inhibitory or gradually increasing concentrations of the this compound combination. This allows for the selection and characterization of resistant mutants over time.
Troubleshooting Guides
Issue 1: Emergence of resistant colonies in time-kill assays.
-
Question: During a 24-hour time-kill assay with an this compound-antibiotic combination, we observe initial killing followed by regrowth of the bacterial population. What does this indicate and how can we investigate it?
-
Answer: This phenomenon, known as the emergence of persister cells or resistant subpopulations, is a critical aspect of resistance development.
-
Potential Cause: The bacterial population may contain a small fraction of persister cells that are tolerant to the antibiotic combination, or spontaneous resistant mutants may arise during the experiment.
-
Troubleshooting Steps:
-
Isolate and Characterize Regrown Colonies: Plate the regrown population from the time-kill assay onto antibiotic-free agar (B569324). Isolate single colonies and determine their Minimum Inhibitory Concentration (MIC) to the antibiotic combination compared to the parental strain. An increased MIC would confirm the selection of a resistant mutant.
-
Frequency of Resistance Calculation: To quantify the emergence of resistance, perform a single-step resistance study. Plate a high-density bacterial inoculum (e.g., 10⁸-10¹⁰ CFU) onto agar plates containing the this compound-antibiotic combination at concentrations above the MIC. The frequency of resistant mutants can be calculated by dividing the number of colonies that grow by the initial inoculum size.
-
Whole-Genome Sequencing: Sequence the genomes of confirmed resistant mutants and compare them to the parental strain to identify mutations that may confer resistance. Look for mutations in genes related to the outer membrane, such as those involved in lipopolysaccharide (LPS) biosynthesis or porin function.
-
-
Issue 2: High variability in in vivo efficacy in a neutropenic mouse thigh infection model.
-
Question: We are observing significant variability in bacterial burden reduction in our mouse thigh infection model when treating with an this compound combination. What are the potential sources of this variability?
-
Answer: In vivo models can have inherent variability. Here are some factors to consider:
-
Potential Cause: Inconsistent inoculum preparation, improper drug administration, or variations in the immune status of the animals can all contribute to variability.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure the bacterial inoculum is prepared consistently and injected accurately to the target site.
-
Verify Drug Pharmacokinetics: Confirm the dosing regimen achieves the desired drug exposure in the animals. Plasma samples can be collected at various time points to determine the pharmacokinetic profile of both this compound and the partner antibiotic.
-
Ensure Neutropenia: Confirm that the cyclophosphamide (B585) treatment has effectively induced neutropenia in the mice before infection.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual animal variations on the overall results.
-
-
Data Presentation
Table 1: In Vitro Potentiation of Various Antibiotics by this compound against Gram-Negative Pathogens
| Pathogen | Antibiotic | MIC alone (µg/mL) | MIC in combination with this compound (µg/mL) | Fold Reduction in MIC | Reference |
| A. baumannii (AB5075) | Rifampin | 4.0 | 0.5 (with 2.0 µg/mL this compound) | 8 | |
| E. coli (ATCC 25922) | Azithromycin | >128 | 2.0 (with 8 µg/mL this compound) | >64 | |
| K. pneumoniae (ATCC 43816) | Clarithromycin | >128 | 1.0 (with 8 µg/mL this compound) | >128 | |
| MBL-producing E. coli | Mecillinam | 128/>256 | 1/4 (with 8 mg/L this compound) | 32-64 | |
| E. coli subsets | Minocycline | Varied | 0.5-2 (with this compound) | 4-32 |
Note: The potentiation effect can be strain and antibiotic-dependent. Researchers should determine the optimal this compound concentration for their specific experimental conditions.
Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.
Methodology:
-
Prepare Antibiotic Solutions: Prepare stock solutions of this compound and the partner antibiotic. From these, create a series of 2-fold serial dilutions in a 96-well microtiter plate. One antibiotic is diluted along the x-axis, and the other along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Kinetic Assay
This assay assesses the rate of bacterial killing by an antimicrobial agent over time.
Methodology:
-
Prepare Inoculum: Grow bacteria to the early logarithmic phase and dilute to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a suitable broth medium.
-
Assay Setup: Prepare flasks containing the broth medium with the this compound combination at various concentrations (e.g., 1x, 2x, 4x MIC), a growth control (no antibiotic), and controls for each drug alone.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents.
Methodology:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: Once neutropenia is established, infect the mice intramuscularly in the thigh with a standardized bacterial inoculum.
-
Treatment: At a specified time post-infection (e.g., 2 hours), begin treatment with the this compound combination, vehicle control, and individual drug controls via the desired route of administration (e.g., subcutaneous, intravenous).
-
Determine Bacterial Burden: At the end of the treatment period (e.g., 24 hours), euthanize the mice, aseptically remove the thighs, homogenize the tissue, and perform quantitative culture to determine the bacterial load (CFU/thigh).
-
Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the treatment.
Visualizations
Signaling Pathways and Experimental Workflows
dot digraph "SPR741_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", size="7.5,5!", ratio="fill"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outer_Membrane [label="Gram-Negative\nOuter Membrane", shape="octagon", fillcolor="#FBBC05", fontcolor="#202124"]; LPS [label="Lipopolysaccharide (LPS)", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antibiotic [label="Partner\nAntibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; Periplasm [label="Periplasm", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Interior [label="Cell Interior", fillcolor="#F1F3F4", fontcolor="#202124"]; Target [label="Antibiotic Target\n(e.g., Ribosome, DNA)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bacterial_Death [label="Bacterial Cell\nDeath/Inhibition", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> Outer_Membrane [label=" Binds to LPS"]; Outer_Membrane -> Periplasm [label=" Increases Permeability", style="dashed"]; Antibiotic -> Periplasm [label=" Enters Periplasm"]; Periplasm -> Cell_Interior [label=" Crosses Inner Membrane"]; Cell_Interior -> Target; Target -> Bacterial_Death; } caption="Figure 1: Mechanism of action of this compound in combination with a partner antibiotic."
dot digraph "Resistance_Development_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", size="7.5,5!", ratio="fill"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start: Wild-type\nBacterial Strain", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"]; ALE [label="Adaptive Laboratory Evolution (ALE):\nSerial passage with sub-MIC\nthis compound combination", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Isolate Resistant\nMutants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Test [label="Confirm Resistance:\nMIC Determination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WGS [label="Identify Mutations:\nWhole-Genome Sequencing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Mutations:\n- LPS biosynthesis genes\n- Porin genes\n- Efflux pump regulators", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Characterized\nResistant Mutant", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> ALE; ALE -> Isolate; Isolate -> MIC_Test; MIC_Test -> WGS; WGS -> Analysis; WGS -> End; } caption="Figure 2: Experimental workflow for investigating resistance development."
dot digraph "Outer_Membrane_Stress_Response" { graph [fontname="Arial", fontsize=12, rankdir="TB", size="7.5,5!", ratio="fill"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OM_Stress [label="Outer Membrane Stress\n(LPS disruption, unfolded OMPs)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; SigmaE [label="σE Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cpx [label="Cpx Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Upregulation of:\n- Chaperones\n- Proteases\n- LPS biosynthesis enzymes\n- Porin expression modulation", shape="note", fillcolor="#F1F3F4", fontcolor="#202124"]; Resistance [label="Potential for\nResistance Development", shape="doubleoctagon", fillcolor="#EA4335", fontcolor="#FFFFFF"];
This compound -> OM_Stress; OM_Stress -> SigmaE; OM_Stress -> Cpx; SigmaE -> Repair; Cpx -> Repair; Repair -> Resistance; } caption="Figure 3: Bacterial outer membrane stress response to this compound."
References
- 1. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Adaptive laboratory evolution of antimicrobial resistance in bacteria for genetic and phenotypic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Molecular Signals Mediate the Bacterial Response to Outer-Membrane Stress [dspace.mit.edu]
Best practices for storing and handling SPR741
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling SPR741, along with troubleshooting guidance for common experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cationic peptide derived from polymyxin (B74138) B that functions as an antibiotic potentiator.[1][2][3] It has minimal antibacterial activity on its own.[4][5] Its primary mechanism of action is to disrupt the outer membrane of Gram-negative bacteria, increasing its permeability. This allows other antibiotics, which might otherwise be ineffective against Gram-negative bacteria, to penetrate the cell and reach their intended targets.
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound powder should be stored in a sealed container, away from moisture. For long-term storage, it is recommended to store it at -80°C for up to 2 years or at -20°C for up to 1 year.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to reconstitute this compound in a sterile 0.9% normal saline solution. For stock solutions, it is best practice to aliquot the reconstituted product to avoid repeated freeze-thaw cycles. These aliquots should be stored in sealed containers, protected from moisture. Stock solutions are stable for up to 6 months at -80°C or for up to 1 month at -20°C.
Q4: Is this compound light sensitive?
A4: While there is no specific information available on the light sensitivity of this compound, it is a general best practice for peptide solutions to be protected from light, especially during long-term storage.
Experimental Protocols & Data Presentation
General Protocol for In Vitro Potentiation Assay (Checkerboard Method)
This protocol outlines a general method to determine the potentiation effect of this compound in combination with a partner antibiotic against a Gram-negative bacterial strain.
-
Prepare Materials:
-
This compound stock solution (e.g., 1 mg/mL in sterile saline).
-
Partner antibiotic stock solution (concentration will depend on the antibiotic).
-
Mid-logarithmic phase culture of the target Gram-negative bacteria.
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
96-well microtiter plates.
-
-
Procedure:
-
In a 96-well plate, prepare a two-dimensional serial dilution of both this compound and the partner antibiotic in CAMHB.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the partner antibiotic alone and in the presence of various concentrations of this compound.
-
Quantitative Data Summary
| Parameter | Recommended Conditions |
| This compound Powder Storage | -80°C (up to 2 years) or -20°C (up to 1 year) |
| This compound Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) |
| Reconstitution Solvent | Sterile 0.9% Normal Saline |
| Typical In Vitro Concentration | 8 µg/mL for potentiation assays |
| Typical In Vivo Dosage (mice) | 30-60 mg/kg, twice daily (BID) |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No potentiation effect observed | 1. Degraded this compound solution.2. Incorrect concentration of this compound.3. Partner antibiotic is not effective against the target. | 1. Prepare fresh this compound solution from powder. Ensure proper storage of stock solutions.2. Verify the concentration of your this compound stock solution. A typical starting concentration for in vitro potentiation is 8 µg/mL.3. Confirm the susceptibility of your bacterial strain to the partner antibiotic in the absence of this compound. |
| High variability in results | 1. Inconsistent pipetting.2. Bacterial inoculum not standardized.3. Repeated freeze-thaw cycles of this compound stock. | 1. Use calibrated pipettes and ensure proper mixing.2. Prepare a fresh bacterial culture and standardize the inoculum for each experiment.3. Aliquot this compound stock solutions after the first use to avoid degradation from multiple freeze-thaw cycles. |
| Precipitation observed in stock solution | 1. Improper solvent used for reconstitution.2. Solution has been stored for too long or at the wrong temperature. | 1. Reconstitute this compound in sterile 0.9% normal saline.2. Prepare a fresh stock solution and adhere to the recommended storage conditions. |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potentiation of Antibiotic Activity by a Novel Cationic Peptide, this compound - Evotec [evotec.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Ambiguous MIC Results with SPR741
Welcome to the technical support center for SPR741. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting minimum inhibitory concentration (MIC) results when using the novel potentiator, this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
Ambiguous results in MIC assays can arise from various factors, particularly when working with a potentiating agent like this compound that alters the outer membrane of Gram-negative bacteria. This guide provides a structured approach to interpreting these results.
Interpreting Ambiguous MIC Patterns with this compound
The following table summarizes common ambiguous MIC results observed when testing this compound in combination with a partner antibiotic and provides potential interpretations and recommended actions.
| Ambiguous Result | Observation | Potential Interpretation | Recommended Action |
| Trailing Endpoints | Faint, hazy growth (a "tail") persists across several wells of increasing antibiotic concentration. | This may be due to the bacteriostatic nature of the partner antibiotic, allowing for residual growth. It can also be influenced by media components and pH.[1][2] | Read the MIC at the lowest concentration with a significant reduction in growth (e.g., ≥80%) compared to the positive control. Consider reading the endpoint at an earlier time point (e.g., 18-24 hours instead of 48 hours). |
| Skipped Wells | No growth in one or more wells, with visible growth in wells with higher antibiotic concentrations. | This can result from technical errors such as pipetting inaccuracies or bacterial clumping.[3] It may also be indicative of heteroresistance within the bacterial population or contamination.[1][3] | Repeat the assay with careful attention to pipetting technique and ensuring a homogenous inoculum. Consider plating the contents of the skipped well and the adjacent wells with growth to check for contamination or a mixed population.[3] |
| Paradoxical Effect (Eagle Effect) | Bacterial growth is inhibited at lower concentrations of the antibiotic combination but reappears at higher concentrations. | This phenomenon, though less common, can occur with some bactericidal agents, particularly β-lactams.[3] The exact mechanism is not always clear but may involve stress responses or altered drug-target interactions at high concentrations. | Document the paradoxical growth. The MIC should be recorded as the lowest concentration that inhibits growth. Further investigation with time-kill assays may be necessary to understand the dynamics of the bactericidal activity. |
| Inconsistent Replicates | Significant variation in MIC values for the same isolate across replicate plates or experiments. | This can be caused by inconsistencies in inoculum preparation, incubation conditions, or pipetting.[3] The stability of the partner antibiotic in the test medium can also be a factor. | Ensure strict adherence to standardized protocols for inoculum density (0.5 McFarland standard).[4] Verify incubator temperature and atmosphere. Use calibrated pipettes and ensure proper mixing. Prepare fresh antibiotic stock solutions for each experiment.[3] |
Experimental Protocols
Broth Microdilution MIC Assay for this compound Combinations
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[4]
-
Preparation of Media and Reagents:
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent at 100x the highest final concentration to be tested.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the partner antibiotic in CAMHB across the columns of a 96-well plate.
-
Add a fixed, sub-inhibitory concentration of this compound to each well containing the partner antibiotic. A common concentration for this compound is 8 µg/mL, as it has been shown to have low intrinsic activity at this level.[5]
-
Include control wells:
-
Growth control (no antibiotic or this compound).
-
Sterility control (broth only).
-
Partner antibiotic only control.
-
This compound only control.
-
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the partner antibiotic, in the presence of this compound, that completely inhibits visible growth.
-
For ambiguous results like trailing, the MIC can be defined as the lowest concentration that causes an ~80% reduction in growth compared to the growth control.
-
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to determine the fractional inhibitory concentration (FIC) index and assess for synergistic, additive, indifferent, or antagonistic interactions.[6][7]
-
Plate Setup:
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations.
-
Serially dilute the partner antibiotic along the x-axis (columns).
-
Serially dilute this compound along the y-axis (rows).
-
The final plate will contain various combinations of the two agents.
-
-
Inoculation and Incubation:
-
Prepare the inoculum and inoculate the plate as described in the broth microdilution protocol.
-
-
Reading and Calculation:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC index (FICI): FICI = FIC of partner antibiotic + FIC of this compound.
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cationic peptide derived from polymyxin (B74138) B.[8] It acts as a potentiator by disrupting the outer membrane of Gram-negative bacteria.[9][10] This disruption increases the permeability of the membrane, allowing other antibiotics to more effectively penetrate the cell and reach their targets.[8][10] this compound itself has minimal intrinsic antibacterial activity.[8]
Q2: How do I choose the appropriate concentration of this compound for my experiments?
A2: The concentration of this compound should be sub-inhibitory to the tested organism. A commonly used concentration in research is 8 µg/mL, which has been shown to effectively potentiate partner antibiotics without significant independent antibacterial effect.[5] However, it is recommended to determine the MIC of this compound alone for your specific strains to confirm the lack of intrinsic activity at the chosen concentration.
Q3: Why are my checkerboard assay results for this compound combinations not reproducible?
A3: Inconsistent results in checkerboard assays can be due to several factors, including variability in inoculum density, pipetting errors during serial dilutions, and the stability of the compounds in the test medium.[3] It is crucial to use a standardized inoculum and calibrated pipettes. For compounds with limited stability, preparing fresh solutions for each experiment is recommended.[3]
Q4: Can I use automated systems for reading MICs with this compound?
A4: While automated systems can be used, they may not be ideal for interpreting ambiguous results like trailing endpoints. These systems often rely on turbidity measurements that may not accurately capture the significant reduction in growth that is considered the endpoint in such cases. Visual inspection is often more reliable for interpreting these nuanced results.
Q5: Are there specific CLSI guidelines for interpreting MICs with potentiators like this compound?
A5: Currently, there are no specific CLSI guidelines dedicated solely to the interpretation of MICs for potentiator-antibiotic combinations.[11] Therefore, interpretation often relies on the established guidelines for the partner antibiotic, with careful consideration of the potential for ambiguous results as outlined in the troubleshooting guide.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for ambiguous MIC results.
References
- 1. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 5. Assessment of the In Vivo Activity of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae Isolates in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane — Brown Lab [brownlab.ca]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Technical Support Center: Optimizing Antibiotic Combinations with SPR741
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SPR741 to potentiate antibiotics against specific Gram-negative pathogens.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a novel cationic peptide, an analogue of polymyxin (B74138) B, that functions as an antibiotic potentiator.[1][2] It has minimal intrinsic antibacterial activity on its own.[1] Its primary mechanism of action is to disrupt the outer membrane (OM) of Gram-negative bacteria by interacting with lipopolysaccharide (LPS).[1][3] This disruption increases the permeability of the outer membrane, allowing other co-administered antibiotics, particularly large-scaffold antibiotics that are normally excluded, to penetrate the bacterial cell and reach their intracellular targets. Unlike polymyxin B, this compound has been chemically optimized to reduce toxicity, such as nephrotoxicity.
2. Which pathogens are the primary targets for this compound combination therapy?
This compound has shown significant potentiation activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. The most commonly studied pathogens include:
-
Escherichia coli (E. coli)
-
Klebsiella pneumoniae (K. pneumoniae)
-
Acinetobacter baumannii (A. baumannii)
3. What classes of antibiotics are potentiated by this compound?
This compound can potentiate a broad spectrum of antibiotics that are typically ineffective against Gram-negative bacteria due to the outer membrane permeability barrier. Significant potentiation has been observed with:
-
Macrolides: Azithromycin, Clarithromycin, Erythromycin
-
Rifamycins: Rifampin
-
Other classes: Fusidic Acid, Mupirocin, Retapamulin, and Telithromycin.
4. How do I determine the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound can vary depending on the bacterial species and the partner antibiotic. A fixed concentration of this compound is often used in initial screening assays. Based on published in vitro studies, concentrations of 2, 4, or 8 µg/mL are commonly used for potentiation experiments. For E. coli, 8 µg/mL of this compound alone was sufficient to inhibit the growth of 90% of a panel of clinical isolates. It is recommended to perform a dose-response experiment to determine the optimal, non-inhibitory concentration for your specific strain.
5. How is synergy between this compound and a partner antibiotic quantified?
Synergy is typically quantified using the Fractional Inhibitory Concentration (FIC) index , which is determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Troubleshooting Guide
Issue 1: I am not observing any potentiation of my partner antibiotic with this compound.
-
Possible Cause 1: Intrinsic Resistance of the Pathogen. The bacterial strain may possess intrinsic resistance mechanisms other than the outer membrane barrier that render the partner antibiotic ineffective. For example, some strains of A. baumannii are highly resistant to rifampin, and even with this compound, the MIC may not be sufficiently reduced.
-
Troubleshooting Step 1: Verify the susceptibility of your strain to the partner antibiotic in the absence of this compound. If the intrinsic MIC is extremely high, potentiation may be limited.
-
Possible Cause 2: Efflux Pumps. The partner antibiotic may be a substrate for bacterial efflux pumps, which actively remove the antibiotic from the cell, counteracting the increased influx facilitated by this compound. While this compound can help circumvent the AcrAB-TolC efflux pump in E. coli, high levels of efflux pump expression might still limit efficacy.
-
Troubleshooting Step 2: Check the literature for known interactions between your partner antibiotic and efflux pumps in your target pathogen. Consider using an efflux pump inhibitor as a control experiment to test this hypothesis.
-
Possible Cause 3: Incorrect this compound Concentration. The concentration of this compound may be too low to effectively permeabilize the outer membrane.
-
Troubleshooting Step 3: Perform a dose-response experiment with varying concentrations of this compound (e.g., 2, 4, 8, 16 µg/mL) to identify the optimal concentration for your specific bacterial strain.
Issue 2: My results from checkerboard or time-kill assays are not reproducible.
-
Possible Cause 1: Inoculum Preparation. Inconsistent starting inoculum density can lead to significant variability in MIC and kill-kinetic results.
-
Troubleshooting Step 1: Strictly adhere to standardized protocols for inoculum preparation, such as the direct colony suspension method to a 0.5 McFarland standard, to ensure a consistent starting bacterial concentration (typically ~5 x 10^5 CFU/mL for MIC testing).
-
Possible Cause 2: Reagent Preparation. Errors in serial dilutions of this compound or the partner antibiotic can lead to inaccurate concentration gradients.
-
Troubleshooting Step 2: Prepare fresh stock solutions for each experiment. Be meticulous with pipetting and mixing during serial dilutions. Use calibrated pipettes.
-
Possible Cause 3: Incubation Conditions. Variations in incubation time, temperature, or aeration (for broth cultures) can affect bacterial growth rates and antibiotic activity.
-
Troubleshooting Step 3: Ensure consistent incubation conditions for all experiments. For time-kill assays, a shaking incubator is recommended for proper aeration.
Data on this compound Potentiation
The following tables summarize the reduction in Minimum Inhibitory Concentration (MIC) for various antibiotics when combined with this compound against different Gram-negative pathogens.
Table 1: Potentiation of Antibiotics against E. coli ATCC 25922 with this compound
| Antibiotic | MIC Alone (µg/mL) | MIC with 8 µg/mL this compound (µg/mL) | Fold Reduction in MIC |
| Rifampin | >128 | 0.002 | >8,000 |
| Clarithromycin | 64 | 0.016 | 4,096 |
| Erythromycin | 32 | 0.03 | 1,024 |
| Fusidic Acid | >128 | 0.5 | >512 |
Table 2: Potentiation of Antibiotics against K. pneumoniae ATCC 43816 with this compound
| Antibiotic | MIC Alone (µg/mL) | MIC with 16 µg/mL this compound (µg/mL) | Fold Reduction in MIC |
| Clarithromycin | 64 | 0.06 | 1,024 |
| Rifampin | 16 | 0.016 | 1,000 |
| Erythromycin | 64 | 2 | 32 |
| Telithromycin | 64 | 2 | 32 |
Table 3: Potentiation of Rifampin against Extensively Drug-Resistant (XDR) A. baumannii AB5075
| Compound(s) | Concentration (µg/mL) | Outcome |
| This compound alone | 128 | MIC |
| Rifampin alone | 4.0 | MIC |
| This compound + Rifampin | 2.0 + 0.5 | MIC in Combination (FIC Index: 0.14 - Synergy) |
Key Experimental Protocols
Checkerboard Synergy Assay
This assay is used to determine the synergistic, additive, or antagonistic effect of combining this compound with a partner antibiotic.
Materials:
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and partner antibiotic stock solutions
-
Bacterial culture in mid-log phase, adjusted to 0.5 McFarland standard and then diluted to ~1 x 10^6 CFU/mL.
Methodology:
-
Plate Preparation: Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Antibiotic Dilution (Y-axis): Create a serial dilution of the partner antibiotic along the rows. Add 100 µL of the highest concentration to the first row, then perform a 2-fold serial dilution down the columns.
-
This compound Dilution (X-axis): Create a serial dilution of this compound along the columns. Add 100 µL of the highest concentration to the first column, then perform a 2-fold serial dilution across the rows.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Controls: Include wells with bacteria only (growth control), media only (sterility control), and each drug alone.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculation: Calculate the FIC index for each synergistic combination.
Time-Kill Assay
This assay assesses the rate of bacterial killing over time when exposed to this compound, a partner antibiotic, and their combination.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
This compound and partner antibiotic stock solutions
-
Bacterial culture in mid-log phase (~1 x 10^6 CFU/mL)
-
Agar (B569324) plates for colony counting
-
Sterile saline for dilutions
Methodology:
-
Preparation: Prepare tubes with CAMHB containing:
-
No drug (growth control)
-
This compound at a fixed concentration (e.g., 8 µg/mL)
-
Partner antibiotic at a specific concentration (e.g., 1x or 2x MIC)
-
The combination of this compound and the partner antibiotic at the same concentrations.
-
-
Inoculation: Inoculate each tube with the bacterial culture to a final density of ~5 x 10^5 CFU/mL.
-
Incubation: Incubate all tubes at 37°C, preferably in a shaking incubator.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 24 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Colony Counting: After incubation (18-24 hours at 37°C), count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Analysis: Plot log10 CFU/mL versus time for each condition. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Visualized Workflows and Mechanisms
Caption: Mechanism of this compound-mediated antibiotic potentiation.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Experimental workflow for the time-kill assay.
References
Validation & Comparative
A Comparative Analysis of the Nephrotoxicity Profiles of SPR741 and Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nephrotoxic potential of the novel antibiotic potentiator, SPR741, and the last-resort antibiotic, polymyxin (B74138) B. The information presented herein is supported by experimental data from preclinical studies, offering insights into their respective safety profiles at the cellular and molecular level.
Executive Summary
Polymyxin B, a potent antibiotic against multidrug-resistant Gram-negative bacteria, is often limited in its clinical use due to a high incidence of nephrotoxicity.[1][2][3] this compound, a novel polymyxin B derivative, has been specifically engineered to mitigate this dose-limiting toxicity.[4][5] Preclinical evidence strongly suggests that this compound exhibits a significantly improved renal safety profile compared to polymyxin B. This is attributed to key structural modifications that reduce its interaction with renal proximal tubule cells, the primary site of polymyxin-induced kidney injury.[4][6]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from in vitro and in vivo studies, highlighting the differences in nephrotoxicity between this compound and polymyxin B.
Table 1: In Vitro Cytotoxicity in Human Kidney Proximal Tubule (HK-2) Cells
| Compound | Metric | Value | Reference |
| Polymyxin B | TC50 (Toxic Concentration 50%) | 20 µM | |
| Polymyxin B Nonapeptide (PMBN) * | TC50 (Toxic Concentration 50%) | >1000 µM |
*PMBN is a structural analog of this compound, lacking the fatty acyl tail, and serves as a relevant comparator.
Table 2: In Vivo Kidney Injury Biomarkers in Rats
| Compound | Biomarker | Fold Change vs. Control | Reference |
| Colistin (Polymyxin E) | Kidney Injury Molecule-1 (Kim-1) | Significant Increase | |
| Colistin (Polymyxin E) | α-Glutathione S-transferase (α-GST) | Significant Increase | |
| Polymyxin B Nonapeptide (PMBN) | Kidney Injury Molecule-1 (Kim-1) | Minimal Change | |
| Polymyxin B Nonapeptide (PMBN) | α-Glutathione S-transferase (α-GST) | Minimal Change |
*Colistin is another polymyxin antibiotic with a similar nephrotoxicity profile to polymyxin B.
Table 3: Gene Expression and Biomarker Changes in a Human Kidney-on-a-Chip Model
| Compound | Metric | Observation | Reference |
| Polymyxin B | Gene Expression Changes | >800 genes altered | [7] |
| This compound (NAB741) | Gene Expression Changes | 1 gene altered | [7] |
| Polymyxin B | Kidney Injury Molecule-1 (KIM-1) | Significant Increase | [8][9][10] |
| This compound (NAB741) | Kidney Injury Molecule-1 (KIM-1) | Minimal Change | [9][10] |
| Polymyxin B | Injury-Associated microRNAs | Significant Increase | [9][10] |
| This compound (NAB741) | Injury-Associated microRNAs | Minimal Change | [9][10] |
Mechanisms of Nephrotoxicity
Polymyxin B: The nephrotoxicity of polymyxin B is primarily initiated by its accumulation in the proximal tubule cells of the kidneys.[3][11] This accumulation is facilitated by megalin, a multi-ligand endocytic receptor.[3] Once inside the cells, polymyxin B triggers a cascade of detrimental events, including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the induction of apoptosis (programmed cell death).[1][2][12] This cellular damage manifests as acute kidney injury. A novel finding suggests that polymyxin B may also induce the cholesterol biosynthesis pathway, contributing to its toxic effects.[9][10]
This compound: this compound was designed to circumvent the nephrotoxic mechanisms of polymyxin B.[4][5] Key structural modifications, including the removal of the fatty acyl tail and a reduction in the molecule's net positive charge, are believed to be responsible for its improved safety profile.[4][6] These changes likely reduce its binding affinity for the membranes of renal proximal tubule cells and subsequent cellular uptake, thereby preventing the initiation of the downstream toxic pathways observed with polymyxin B.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in polymyxin B-induced nephrotoxicity and the experimental approach for its assessment, the following diagrams are provided.
Caption: Polymyxin B Nephrotoxicity Signaling Pathway.
Caption: Experimental Workflow for Nephrotoxicity Assessment.
Experimental Protocols
1. In Vitro Cytotoxicity Assay (HK-2 Cell Line)
-
Cell Culture: Human kidney proximal tubule epithelial cells (HK-2) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and, upon reaching confluence, are exposed to varying concentrations of polymyxin B or this compound for a defined period (e.g., 24-72 hours).
-
Cell Viability Assessment: Cell viability is determined using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the percentage of viable cells is calculated relative to untreated control cells. The TC50 value, the concentration at which 50% of cells are non-viable, is then determined.
2. In Vivo Assessment of Kidney Injury Biomarkers in a Rat Model
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Dosing: Animals are administered polymyxin B or this compound (or a relevant analog like PMBN) via a clinically relevant route (e.g., subcutaneous or intravenous injection) for a specified duration.
-
Sample Collection: Urine and blood samples are collected at baseline and at various time points during and after the treatment period.
-
Biomarker Analysis: Urine and serum/plasma samples are analyzed for kidney injury biomarkers such as Kidney Injury Molecule-1 (Kim-1), α-Glutathione S-transferase (α-GST), creatinine, and blood urea (B33335) nitrogen (BUN) using commercially available ELISA kits or other validated methods.
-
Histopathology: At the end of the study, kidneys are harvested, fixed, and processed for histopathological examination to assess for tubular damage, necrosis, and other signs of injury.
3. Human Kidney-on-a-Chip Nephrotoxicity Model
-
Device and Cell Seeding: A microfluidic device containing a porous membrane is used. Human primary renal proximal tubule epithelial cells are seeded onto the membrane, creating a barrier that separates a "luminal" (apical) and a "vascular" (basolateral) channel.
-
Perfusion and Treatment: The cells are cultured under continuous flow to mimic the physiological shear stress of the kidney tubules. Polymyxin B or this compound is then introduced into the luminal or basolateral channel at clinically relevant concentrations.
-
Effluent Analysis: The fluid (effluent) exiting the channels is collected at different time points and analyzed for secreted biomarkers of kidney injury (e.g., KIM-1, injury-associated microRNAs) and metabolites (e.g., cholesterol).
-
Transcriptomic Analysis: At the end of the experiment, the cells are lysed, and RNA is extracted for transcriptomic analysis (e.g., RNA sequencing) to identify changes in gene expression in response to drug exposure.
Conclusion
The available preclinical data consistently demonstrate that this compound has a significantly lower nephrotoxic potential compared to polymyxin B. The rational design of this compound, which minimizes its interaction with renal proximal tubule cells, appears to be effective in preventing the cascade of cellular events that lead to polymyxin-induced kidney injury. These findings support the continued development of this compound as a safer therapeutic option for combating multidrug-resistant Gram-negative infections. Further clinical studies are warranted to confirm these promising preclinical safety findings in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design of Next Generation Polymyxins with Lower Toxicity: The Discovery of SPR206 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Human kidney on a chip assessment of polymyxin antibiotic nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human kidney on a chip assessment of polymyxin antibiotic nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Synergistic Power of SPR741 with Minocycline Against Multidrug-Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly pathogens like Acinetobacter baumannii, presents a critical challenge in modern healthcare, necessitating innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, or "potentiators," which can restore or enhance the activity of existing antibiotics. This guide provides an objective comparison of the synergistic activity of SPR741, a novel potentiator, with the tetracycline (B611298) antibiotic minocycline (B592863). We will delve into the experimental data supporting this combination, compare it with alternative therapies, and provide detailed experimental protocols for validation.
Mechanism of Synergistic Action: A Two-Pronged Attack
The efficacy of the this compound and minocycline combination stems from their distinct but complementary mechanisms of action.
-
This compound: The Breaching Agent this compound is a cationic peptide derived from polymyxin (B74138) B, engineered to minimize the nephrotoxicity associated with its parent compound. It functions by interacting with and disrupting the lipopolysaccharide (LPS) layer of the Gram-negative outer membrane. This disruption increases the permeability of the membrane, effectively creating entry points for other co-administered antibiotics that would otherwise be blocked or expelled. This compound itself has minimal direct antibacterial activity.
-
Minocycline: The Protein Synthesis Inhibitor Minocycline is a broad-spectrum tetracycline antibiotic. Its mechanism involves entering the bacterial cell and binding to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting protein synthesis and inhibiting bacterial growth.
The synergy occurs when this compound compromises the outer membrane, allowing for a higher intracellular concentration of minocycline. This increased access enables minocycline to more effectively reach its ribosomal target and exert its bacteriostatic or bactericidal effects.
Experimental Validation: In Vitro and In Vivo Evidence
Recent studies have validated the synergistic activity of this compound and minocycline against clinically relevant pathogens, most notably extensively drug-resistant (XDR) Acinetobacter baumannii.
In Vitro Analysis
The synergy has been quantified using standard microbiological methods, including checkerboard assays to determine the Minimal Inhibitory Concentration (MIC) and time-kill assays to assess bactericidal activity.
Table 1: In Vitro MIC of this compound and Minocycline against A. baumannii AB5075
| Compound | MIC (µg/mL) |
|---|---|
| This compound Alone | >64 |
| Minocycline Alone | 0.5 |
| This compound + Minocycline Combination | 0.125 |
Data sourced from a study on A. baumannii AB5075.
The combination of this compound and minocycline resulted in a significant, 4-fold reduction in the MIC of minocycline, demonstrating potent synergy.
Time-kill assays further confirmed this synergy. While minocycline alone at its MIC (0.5 µg/mL) showed a bacteriostatic effect with bacterial regrowth observed after 24 hours, the addition of this compound (at 8.0 µg/mL) led to an additive effect and prevented this rebound.
In Vivo Efficacy
The promising in vitro results have been translated into in vivo models of infection, demonstrating the clinical potential of this combination.
Table 2: In Vivo Efficacy in Murine Models of A. baumannii Infection
| Treatment Group (Dose) | Model Type | Outcome |
|---|---|---|
| Saline Control | Pulmonary Infection | 0% Survival |
| Minocycline Alone (1.0 mg/kg BID) | Pulmonary Infection | Significantly lower survival vs. combination |
| This compound Alone (60 mg/kg BID) | Pulmonary Infection | Significantly lower survival vs. combination |
| Minocycline + this compound Combination | Pulmonary Infection | Significantly improved survival |
| Saline Control | Wound Infection | ~1.0 × 10¹³ CFU/g in tissue |
| Minocycline Alone (1.0 mg/kg BID) | Wound Infection | 2-3 log₁₀ less bacteria than control |
| This compound Alone (60 mg/kg BID) | Wound Infection | 2-3 log₁₀ less bacteria than control |
| Minocycline + this compound Combination | Wound Infection | ~5.0 × 10⁸ CFU/g; significant reduction vs. all groups |
Data from murine models demonstrating that the combination therapy significantly improves survival in lethal lung infections and reduces bacterial burden in wound infections compared to monotherapy.
Comparative Analysis with Alternative Treatments
While this compound with minocycline shows significant promise, it is crucial to compare its performance with existing and alternative combination therapies used for MDR A. baumannii. Key alternatives include polymyxin B (often in combination with minocycline or a carbapenem) and sulbactam-containing regimens.
Table 3: Comparative Efficacy of Combination Therapies against MDR A. baumannii
| Combination Therapy | Key In Vitro / In Vivo Findings | Primary Reference(s) |
|---|---|---|
| This compound + Minocycline | In Vitro: 4-fold reduction in minocycline MIC. In Vivo: Significantly improved survival and reduced bacterial burden in murine models compared to monotherapy. | |
| Polymyxin B + Minocycline | In Vitro: Polymyxin B enhances the intracellular concentration and bactericidal effect of minocycline. In Vivo: Combination reduced bacterial lung burden and prolonged survival in a murine pneumonia model compared to monotherapy. | |
| Polymyxin B + Meropenem | In Vitro: Demonstrated greater bacterial killing than polymyxin B + minocycline in a hollow fibre infection model against certain strains. | |
| High-Dose Minocycline + Meropenem + Sulbactam | In Vitro: Against non-CRAB isolates, this triple therapy resulted in persistently bactericidal activity. |
| High-Dose Minocycline + Polymyxin B + Sulbactam | In Vitro: Against CRAB isolates, this triple therapy showed the most significant and consistent reduction in bacterial counts with no regrowth. | |
It is important to note that these results are from different studies and not from direct head-to-head comparisons in the same experimental setup. However, the data suggests that this compound, a molecule designed for an improved safety profile over polymyxins, can effectively potentiate minocycline, achieving outcomes comparable to those seen with polymyxin B combinations.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key synergy experiments are provided below.
Checkerboard Synergy Assay Protocol
This method is used to determine the MIC of two antimicrobial agents both alone and in all possible combinations.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and minocycline in an appropriate solvent.
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Culture the bacterial strain (e.g., A. baumannii AB5075) overnight and then subculture to achieve log-phase growth. Adjust the inoculum to a 0.5 McFarland standard.
-
-
Plate Setup:
-
Use a 96-well microtiter plate. Along the x-axis, perform serial two-fold dilutions of minocycline in CAMHB.
-
Along the y-axis, perform serial two-fold dilutions of this compound in CAMHB.
-
The result is a checkerboard matrix where each well contains a unique combination of drug concentrations. Include wells with each drug alone (growth controls) and wells with no drugs (positive control).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Head-to-Head Comparative Analysis of SPR741 in Combination with Various Antibiotic Classes
A comprehensive guide for researchers and drug development professionals on the synergistic effects of the novel potentiator SPR741 with different antibiotic classes against Gram-negative bacteria.
This guide provides a detailed comparison of the efficacy of this compound, a novel polymyxin (B74138) B derivative, when used in combination with a range of antibiotic classes. This compound functions as a potentiator by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics that would otherwise be ineffective.[1][2][3][4] This document summarizes key quantitative data from various in vitro and in vivo studies, outlines the experimental methodologies employed, and visualizes the underlying mechanisms and workflows.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the synergistic activity of this compound with various antibiotics against key Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, Fractional Inhibitory Concentration (FIC) indices, and in vivo bacterial burden reduction.
Table 1: In Vitro Potentiation of Various Antibiotics by this compound against Escherichia coli
| Antibiotic Class | Antibiotic | Test Strain | MIC Alone (μg/mL) | MIC with this compound (μg/mL) | Fold Reduction in MIC | Reference |
| Macrolide | Azithromycin | ATCC 25922 | >64 | 2 | ≥32 | [5] |
| Macrolide | Clarithromycin | ATCC 25922 | >64 | 0.015 | ≥4000 | |
| Macrolide | Erythromycin | ATCC 25922 | >64 | 0.06 | ≥1024 | |
| Lincosamide | Fusidic Acid | ATCC 25922 | >128 | 4 | ≥32 | |
| Mupirocin | Mupirocin | ATCC 25922 | >128 | 4 | ≥32 | |
| Pleuromutilin | Retapamulin | ATCC 25922 | 32 | 0.03 | 1024 | |
| Rifamycin | Rifampin | ATCC 25922 | 16 | 0.002 | 8000 | |
| Tetracycline | Minocycline | E. coli subsets | - | 0.5-2 (MIC90) | - | |
| Tetracycline | Doxycycline | E. coli subsets | - | 0.12-4 (MIC50/90) | - | |
| Glycopeptide | Vancomycin | E. coli subsets | >16 (MIC50) | 8-16 (MIC50) | - |
Table 2: In Vitro Potentiation of Various Antibiotics by this compound against Klebsiella pneumoniae
| Antibiotic Class | Antibiotic | Test Strain | MIC Alone (μg/mL) | MIC with this compound (μg/mL) | Fold Reduction in MIC | Reference |
| Macrolide | Azithromycin | ATCC 43816 | >64 | 8 | ≥8 | |
| Macrolide | Clarithromycin | ATCC 43816 | >64 | 0.5 | ≥128 | |
| Macrolide | Erythromycin | ATCC 43816 | >64 | 4 | ≥16 | |
| Lincosamide | Fusidic Acid | ATCC 43816 | >128 | 8 | ≥16 | |
| Pleuromutilin | Retapamulin | ATCC 43816 | 32 | 0.25 | 128 | |
| Rifamycin | Rifampin | ATCC 43816 | 32 | 0.25 | 128 |
Table 3: In Vitro and In Vivo Potentiation of Rifampin by this compound against Acinetobacter baumannii
| Assay Type | Test Strain | Metric | Rifampin Alone | This compound Alone | Rifampin + this compound | Reference |
| In Vitro (MIC) | AB5075 (XDR) | MIC (μg/mL) | 4 | 128 | 0.5 (with 2.0 μg/mL this compound) | |
| In Vitro (FIC) | AB5075 (XDR) | FIC Index | - | - | 0.14 | |
| In Vivo (Survival) | Murine Pulmonary Model | % Survival (Day 3) | 50% | 0% | 90% | |
| In Vivo (Bacterial Load) | Murine Pulmonary Model | Log10 CFU/g lung | - | - | ~2.5 (vs ~8.5 in control) |
Table 4: In Vivo Efficacy of this compound in Combination with Azithromycin against Multidrug-Resistant Enterobacteriaceae
| Organism | Infection Model | Metric | Azithromycin Alone | This compound Alone | Azithromycin + this compound | Reference |
| E. coli & K. pneumoniae | Neutropenic Murine Thigh | Change in bacterial burden (log10 CFU/thigh) | 2.60 ± 0.83 | 2.02 ± 1.17 | -0.53 ± 0.82 (for isolates with AZM MIC ≤16 µg/mL) |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Reagents: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Microplate Setup: A 96-well microplate is prepared with increasing concentrations of this compound along the x-axis and increasing concentrations of the partner antibiotic along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The microplate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of the drug combination that inhibits visible bacterial growth is determined as the MIC of the combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Bacterial Culture Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agents at specific concentrations (e.g., at or near the MIC), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, and 24 hours).
-
Quantification: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated in the thigh muscle with a standardized bacterial suspension.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agents (alone and in combination) is initiated via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Endpoint Measurement: After a defined treatment period (e.g., 24 hours), mice are euthanized, and the thigh muscles are homogenized. The bacterial burden is quantified by plating serial dilutions of the homogenate to determine the CFU per gram of tissue.
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) is compared between the different treatment groups and the untreated control group.
Visualizations: Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and the workflows of the key experimental protocols.
Caption: Mechanism of this compound-mediated antibiotic potentiation.
Caption: Workflow of a checkerboard assay for synergy testing.
Caption: Workflow of a time-kill assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety, Tolerability, Pharmacokinetics, and Drug Interaction Potential of this compound, an Intravenous Potentiator, after Single and Multiple Ascending Doses and When Combined with β-Lactam Antibiotics in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. journals.asm.org [journals.asm.org]
Unveiling the Potentiating Power of SPR741: A Comparative Guide to its Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of SPR741's mechanism of action against other antimicrobial strategies. This compound, a novel polymyxin (B74138) B analog, acts as a potentiator, disrupting the outer membrane of Gram-negative bacteria to enhance the efficacy of a broad range of antibiotics. This guide synthesizes key experimental data, outlines detailed protocols, and visualizes complex biological processes to offer a clear understanding of this compound's unique properties.
Mechanism of Action: A Targeted Disruption
This compound is engineered to selectively interact with the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[1][2] Unlike its parent compound, polymyxin B, this compound has been chemically modified to reduce its positive charge and lacks the lipophilic fatty acid tail, significantly mitigating the nephrotoxicity associated with polymyxins.[2][3] While polymyxin B and colistin (B93849) exert their effects on both the outer and cytoplasmic membranes, this compound's action is predominantly focused on the outer membrane.[4] This targeted disruption creates undulations and crevices on the bacterial surface, increasing its permeability and allowing co-administered antibiotics to bypass this formidable barrier and reach their intracellular targets. This potentiation mechanism revitalizes the activity of many existing antibiotics against multidrug-resistant (MDR) Gram-negative pathogens.
References
- 1. Potentiation of Antibiotic Activity by a Novel Cationic Peptide: Potency and Spectrum of Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
- 3. Increasing the permeability of Escherichia coli using MAC13243 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiation of Antibiotics against Gram-Negative Bacteria by Polymyxin B Analogue this compound from Unique Perturbation of the Outer Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
SPR741: A Potentiation Powerhouse Against Gram-Negative Bacteria
For Immediate Release
[City, State] – In the ongoing battle against antimicrobial resistance, the novel polymyxin (B74138) B derivative, SPR741, is demonstrating significant promise as a potent potentiator of a wide range of antibiotics against challenging Gram-negative pathogens. This comparison guide provides an in-depth analysis of this compound's efficacy, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data.
This compound, a cationic peptide, distinguishes itself by its unique mechanism of action. While exhibiting minimal intrinsic antibacterial activity, it effectively permeabilizes the outer membrane of Gram-negative bacteria.[1][2] This disruption of the primary defense barrier allows co-administered antibiotics, which may otherwise be ineffective, to penetrate the bacterial cell and reach their intended targets, ultimately leading to enhanced bacterial killing. This guide will delve into the quantitative data supporting this potentiation effect across various bacterial strains and antibiotic classes, detail the experimental methodologies used to generate this data, and visualize the underlying mechanism and workflows.
Potentiation Effect Across Key Gram-Negative Pathogens
This compound has shown remarkable synergistic activity when combined with a multitude of antibiotic classes against clinically relevant Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. The following tables summarize the significant reduction in the Minimum Inhibitory Concentration (MIC) of various antibiotics when used in conjunction with this compound.
Table 1: Potentiation of Various Antibiotics by this compound against E. coli ATCC 25922
| Antibiotic | Antibiotic Class | MIC Alone (µg/mL) | MIC with this compound (8 µg/mL) (µg/mL) | MIC Fold Reduction |
| Rifampin | Rifamycin | 32 | 0.004 | >8000 |
| Clarithromycin | Macrolide | 64 | 0.016 | 4096 |
| Erythromycin | Macrolide | 32 | 0.03 | 1024 |
| Azithromycin | Macrolide | >128 | 4 | >32 |
| Mupirocin | Pseudomonic Acid | >128 | 0.5 | >256 |
| Fusidic Acid | Furanosteroid | >128 | 0.5 | >256 |
| Retapamulin | Pleuromutilin | >128 | 0.25 | >512 |
Data sourced from Corbett et al., 2017.
Table 2: Potentiation of Various Antibiotics by this compound against K. pneumoniae ATCC 43816
| Antibiotic | Antibiotic Class | MIC Alone (µg/mL) | MIC with this compound (16 µg/mL) (µg/mL) | MIC Fold Reduction |
| Rifampin | Rifamycin | 32 | 0.016 | 2048 |
| Clarithromycin | Macrolide | >128 | 0.25 | >512 |
| Erythromycin | Macrolide | >128 | 1 | >128 |
| Azithromycin | Macrolide | >128 | 8 | >16 |
| Mupirocin | Pseudomonic Acid | >128 | 1 | >128 |
| Fusidic Acid | Furanosteroid | >128 | 1 | >128 |
| Retapamulin | Pleuromutilin | >128 | 0.5 | >256 |
Data sourced from Corbett et al., 2017.
Table 3: Potentiation of Various Antibiotics by this compound against A. baumannii NCTC 12156
| Antibiotic | Antibiotic Class | MIC Alone (µg/mL) | MIC with this compound (16 µg/mL) (µg/mL) | MIC Fold Reduction |
| Rifampin | Rifamycin | 8 | 0.03 | 256 |
| Clarithromycin | Macrolide | >128 | 1 | >128 |
| Erythromycin | Macrolide | >128 | 2 | >64 |
| Fusidic Acid | Furanosteroid | >128 | 0.25 | >512 |
| Retapamulin | Pleuromutilin | >128 | 1 | >128 |
Data sourced from Corbett et al., 2017.
Table 4: Activity of β-Lactams in Combination with this compound against Carbapenemase-Producing Enterobacteriaceae
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) Alone | MIC50 (µg/mL) with this compound (8 mg/L) | MIC90 (µg/mL) Alone | MIC90 (µg/mL) with this compound (8 mg/L) |
| E. coli KPC-producing (46) | Temocillin | 8 | 0.5 | 16 | 2 |
| E. coli MBL-producing (32) | Mecillinam | 128 | 1 | >256 | 4 |
| K. pneumoniae KPC-producing (101) | Meropenem | 16 | 16 | 64 | 64 |
| K. pneumoniae MBL-producing (26) | Meropenem | 64 | 64 | 128 | 128 |
| K. pneumoniae OXA-48-like-producing (48) | Meropenem | 8 | 8 | 32 | 32 |
Data indicates that while this compound potentiates some β-lactams against certain resistant strains, the effect is not uniform across all carbapenemase-producing K. pneumoniae. Data sourced from Mendes et al., 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Checkerboard Synergy Assay
This assay is utilized to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent.
-
Prepare a standardized inoculum of the test bacterium (e.g., E. coli, K. pneumoniae, A. baumannii) adjusted to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.
-
-
Assay Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for the two agents.
-
Serially dilute this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows).
-
Each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with each drug alone, as well as a growth control (no drug) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Following incubation, determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.
-
Preparation of Cultures and Reagents:
-
Grow the test organism in CAMHB to the logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in fresh, pre-warmed CAMHB.
-
Prepare solutions of this compound and the partner antibiotic at desired concentrations (typically based on their MIC values).
-
-
Assay Procedure:
-
Set up test flasks or tubes containing:
-
Growth control (bacteria only)
-
This compound alone
-
Partner antibiotic alone
-
This compound in combination with the partner antibiotic
-
-
Incubate all tubes at 37°C with shaking.
-
-
Sampling and Viable Cell Counting:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test tube.
-
Perform serial dilutions of the samples in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of this compound-mediated antibiotic potentiation.
Caption: Workflow for assessing this compound's potentiation effect.
References
In-Vivo Efficacy of SPR741 Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SPR741, a novel polymyxin (B74138) B derivative, is engineered to act as an antibiotic adjuvant, enhancing the efficacy of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] By disrupting the bacterial outer membrane, this compound facilitates the entry of other antibiotics that would otherwise be ineffective.[3][4] This guide provides an objective comparison of in-vivo studies on various this compound combination therapies, presenting key experimental data and methodologies to inform further research and development.
Mechanism of Action: Outer Membrane Disruption
This compound functions by interacting with the lipopolysaccharide (LPS) of the Gram-negative outer membrane, leading to its permeabilization.[5] This action allows antibiotics that are typically excluded by the outer membrane to penetrate the bacterial cell and reach their targets. Unlike its parent compound, polymyxin B, this compound has been chemically modified to reduce its intrinsic antibacterial activity and nephrotoxicity, positioning it as a safer potentiator molecule in combination therapies.
Mechanism of this compound-mediated antibiotic potentiation.
Comparative Efficacy of this compound Combination Therapies
This compound with Minocycline (B592863) against Acinetobacter baumannii
In a murine pulmonary infection model using a virulent XDR strain of A. baumannii (AB5075), the combination of this compound and minocycline demonstrated significantly improved survival rates compared to monotherapy. Similarly, in a wound infection model, the combination therapy resulted in a greater reduction in bacterial burden.
| Animal Model | Treatment Group | Dosing Regimen | Survival Rate | Bacterial Load Reduction (log10 CFU/g) | Reference |
| Murine Pulmonary Infection | Untreated Control | Saline | 0% | - | |
| Minocycline alone | 1.0 mg/kg BID | 0% | - | ||
| This compound alone | 60 mg/kg BID | 35% | - | ||
| This compound + Minocycline | 60 mg/kg + 1.0 mg/kg BID | 85% | - | ||
| Murine Wound Infection | Untreated Control | - | - | ~1.0 x 10^13 CFU/g | |
| This compound alone | 60 mg/kg BID | - | 2-3 log10 less than control | ||
| Minocycline alone | 1.0 mg/kg BID | - | 2-3 log10 less than control | ||
| This compound + Minocycline | 60 mg/kg + 1.0 mg/kg BID | - | ~5.0 x 10^8 CFU/g |
This compound with Macrolides against Klebsiella pneumoniae
A neutropenic murine thigh infection model was utilized to evaluate the efficacy of this compound in combination with macrolide antibiotics (erythromycin and clarithromycin) against pandrug-resistant K. pneumoniae. The triple combination of this compound, erythromycin, and clarithromycin (B1669154) showed the most significant reduction in bacterial load.
| Animal Model | Treatment Group | Dosing Regimen | Bacterial Load Reduction (log10 CFU/thigh) | Reference |
| Neutropenic Murine Thigh | Vehicle Control | Saline with 1% DMSO | - | |
| This compound + Clarithromycin | 30 mg/kg + 40 mg/kg | 1.58 | ||
| This compound + Erythromycin + Clarithromycin | 30 mg/kg + 20 mg/kg + 30 mg/kg | 1.83 | ||
| This compound + Erythromycin + Clarithromycin | 30 mg/kg + 30 mg/kg + 40 mg/kg | 4.52 |
This compound with Rifampin against Acinetobacter baumannii
In a murine pulmonary infection model with an XDR strain of A. baumannii, the combination of this compound and rifampin resulted in a 90% survival rate, a significant improvement over either agent alone. This combination also led to a substantial decrease in bacterial burden in the lungs.
| Animal Model | Treatment Group | Dosing Regimen | Survival Rate | Bacterial Load Reduction (log10 CFU/g of lung tissue) | Reference |
| Murine Pulmonary Infection | Untreated Control | Saline | 0% | - | |
| This compound alone | 60 mg/kg BID | 0% | - | ||
| Rifampin alone | 5 mg/kg BID | 50% | - | ||
| This compound + Rifampin | 60 mg/kg + 5 mg/kg BID | 90% | 6-log10 reduction vs. control |
This compound with Azithromycin (B1666446) against Multidrug-Resistant Enterobacteriaceae
The efficacy of this compound combined with azithromycin was assessed in a neutropenic murine thigh infection model against 30 MDR Enterobacteriaceae isolates. The combination therapy demonstrated promising in-vivo activity, causing a reduction in bacterial burden for a majority of the isolates tested.
| Animal Model | Treatment Group | Dosing Regimen | Average Change in Bacterial Burden (log10 CFU/thigh) | Reference |
| Neutropenic Murine Thigh | Azithromycin alone | Human-simulated 500 mg IV q24h | +2.60 ± 0.83 | |
| This compound + Azithromycin | Human-simulated 400 mg IV q8h + 500 mg IV q24h | -0.53 ± 0.82 (for isolates with AZM MICs of ≤16 mg/liter) |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This model is frequently used to assess the in-vivo efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A bacterial suspension is injected into the thigh muscle of the mice.
-
Treatment: Antimicrobial therapy is initiated at a specified time point post-infection, with drugs administered via routes such as subcutaneous injection.
-
Assessment: After a defined period (e.g., 24 hours), mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the number of viable bacterial cells (CFU).
Workflow for the neutropenic murine thigh infection model.
Murine Pulmonary Infection Model
This model is employed to simulate respiratory tract infections.
-
Infection: Mice are anesthetized, and a bacterial suspension is delivered intranasally.
-
Treatment: Therapy commences at a set time post-infection, with drugs administered for a specified duration (e.g., twice daily for three days).
-
Monitoring: Mice are monitored daily for signs of morbidity and mortality.
-
Assessment: For bacterial burden analysis, a subset of animals is euthanized, and their lungs are harvested, homogenized, and plated for CFU counting.
Conclusion
The in-vivo data consistently demonstrate that this compound, when used in combination with various classes of antibiotics, significantly enhances their efficacy against multidrug-resistant Gram-negative pathogens. The potentiation effect is observed across different animal models of infection and against a range of clinically relevant bacteria, including A. baumannii, K. pneumoniae, and Enterobacteriaceae. These findings support the continued development of this compound as a valuable component of combination therapies to address the urgent threat of antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Frontiers | this compound, Double- or Triple-Combined With Erythromycin and Clarithromycin, Combats Drug-Resistant Klebsiella pneumoniae, Its Biofilms, and Persister Cells [frontiersin.org]
SPR741 Preclinical Data: A Comparative Guide for Researchers
An objective analysis of SPR741's performance against alternative therapies, supported by experimental data, to assess its clinical relevance in combating multidrug-resistant Gram-negative infections.
This compound is a novel, investigational cationic peptide derived from polymyxin (B74138) B, designed to potentiate the activity of co-administered antibiotics against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Unlike its parent compound, this compound has minimal intrinsic antibacterial activity but functions by disrupting the outer membrane of Gram-negative bacteria, thereby increasing its permeability to other antibiotics.[1][3][4] This guide provides a comprehensive overview of the preclinical data for this compound, comparing its efficacy and safety with that of other treatment modalities and offering detailed experimental protocols for key studies.
Mechanism of Action
This compound's primary mechanism of action involves interaction with the lipopolysaccharide (LPS) of the bacterial outer membrane. This interaction disrupts the membrane's integrity, creating entry points for other antibiotics that would otherwise be unable to penetrate the formidable outer layer of Gram-negative pathogens. This potentiation allows for the use of antibiotics that are typically ineffective against these organisms, potentially revitalizing existing antibiotic arsenals.
Mechanism of this compound potentiation.
In Vitro Efficacy
Preclinical in vitro studies have demonstrated this compound's ability to significantly enhance the activity of a broad range of antibiotics against various MDR Gram-negative pathogens.
Potentiation of Antibiotic Activity
Checkerboard assays have been instrumental in quantifying the synergistic effect of this compound. The Fractional Inhibitory Concentration (FIC) index is a key metric, with a value of ≤0.5 indicating synergy.
| Pathogen | Antibiotic | Fold Reduction in MIC with this compound | FIC Index | Reference |
| E. coli ATCC 25922 | Azithromycin | 32 | ≤0.5 | |
| E. coli ATCC 25922 | Clarithromycin | 1,024 | ≤0.5 | |
| E. coli ATCC 25922 | Erythromycin | 4,960 | ≤0.5 | |
| A. baumannii AB5075 | Rifampin | 8 | 0.14 | |
| MDR Enterobacteriaceae | Azithromycin | Multi-fold | Not specified |
Experimental Protocol: Checkerboard Assay
-
Preparation: A two-dimensional array of antibiotic concentrations is prepared in a microtiter plate. One antibiotic is serially diluted along the x-axis, and the second agent (this compound) is serially diluted along the y-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
In Vivo Efficacy
Murine infection models have been crucial in evaluating the in vivo potential of this compound in combination with various antibiotics.
Murine Thigh Infection Model
This model assesses the ability of an antimicrobial agent to reduce the bacterial burden in the thigh muscles of neutropenic mice.
| Pathogen | Combination Therapy | Log10 CFU/thigh Reduction vs. Control | Stasis/Bactericidal Activity | Reference |
| E. coli ATCC 25922 | This compound + Rifampicin | >2.2 below stasis | Bactericidal | |
| K. pneumoniae IR60 (NDM-1) | This compound + Rifampicin | >3.7 below stasis | Bactericidal | |
| E. cloacae Kp114 (KPC) | This compound + Rifampicin | >4.7 below stasis | Bactericidal | |
| A. baumannii ATCC BAA 747 | This compound + Rifampicin | >2.9 below stasis | Bactericidal | |
| MDR Enterobacteriaceae (AZM MIC ≤16 mg/L) | This compound + Azithromycin | Average -0.53 ± 0.82 | Stasis to 1-log kill in 81.8% of isolates |
Experimental Protocol: Neutropenic Murine Thigh Infection Model
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle.
-
Treatment: Treatment with this compound and the partner antibiotic is initiated at a specified time post-infection. Dosing regimens are designed to simulate human exposures.
-
Assessment: At the end of the study period, thigh muscles are harvested, homogenized, and quantitatively cultured to determine the bacterial burden (CFU/thigh).
Murine Pulmonary Infection Model
This model is used to evaluate the efficacy of antimicrobials against respiratory pathogens.
| Pathogen | Combination Therapy | Survival Rate | Log10 CFU/g Reduction vs. Control | Reference |
| A. baumannii AB5075 | This compound (60 mg/kg) + Rifampin (5.0 mg/kg) | 90% | ~6.0 |
Experimental Protocol: Murine Pulmonary Infection Model
-
Infection: Mice are inoculated intranasally with a lethal dose of the pathogen.
-
Treatment: Therapy with this compound and the partner antibiotic is initiated at a set time post-infection and administered for a defined period.
-
Endpoints: The primary endpoints are animal survival and the bacterial load in the lungs at the end of the treatment period.
Generalized in vivo experimental workflow.
Safety and Tolerability
A significant advantage of this compound over its parent compound, polymyxin B, is its improved safety profile, particularly with respect to nephrotoxicity.
| Species | Dosing | Observation | Reference |
| Rat | 30 mg/kg/day | Low degree of kidney toxicity at the highest dose | |
| Cynomolgus Monkey | Up to highest dose tested (7 days, 3x daily) | No kidney toxicity observed | |
| Healthy Human Volunteers | Single doses up to 800 mg; multiple doses up to 600 mg q8h for 14 days | Generally well tolerated |
Comparison with Polymyxin B
| Compound | Nephrotoxicity | Mechanism |
| This compound | Significantly reduced | Modified structure with reduced positive charge and lack of the lipophilic fatty acid side chain |
| Polymyxin B | Dose-limiting | Interaction with renal epithelial cells |
Clinical Relevance and Future Directions
The preclinical data for this compound are promising, suggesting its potential to address the critical unmet need for new treatments for MDR Gram-negative infections. By potentiating existing antibiotics, this compound could offer a novel therapeutic strategy. The improved safety profile compared to polymyxins is a significant advantage.
Further clinical development is warranted to establish the efficacy and safety of this compound in human subjects. Phase 1 clinical trials have demonstrated that this compound is generally well-tolerated in healthy volunteers. Ongoing and future studies will be crucial in determining the clinical utility of this compound-based combination therapies for patients with serious Gram-negative infections.
References
Reproducibility of SPR741 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental performance of SPR741, a novel antibiotic potentiator, with relevant alternatives. The information is compiled from published, peer-reviewed studies to ensure accuracy and reproducibility. Detailed experimental methodologies and quantitative data are presented to support your research and development endeavors.
Executive Summary
This compound is a polymyxin (B74138) B derivative designed to have minimal intrinsic antibacterial activity but potent capabilities in permeabilizing the outer membrane of Gram-negative bacteria. This action allows co-administered antibiotics to more effectively reach their targets within the bacteria, thereby overcoming resistance mechanisms. Experimental data consistently demonstrates that this compound, in combination with various antibiotics, shows significant efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of clinically important pathogens such as Acinetobacter baumannii, Klebsiella pneumoniae, and Enterobacteriaceae. A key advantage of this compound over its parent compound, polymyxin B, is its significantly reduced nephrotoxicity, a dose-limiting side effect of polymyxins.
Mechanism of Action
This compound acts as an antibiotic adjuvant by disrupting the lipopolysaccharide (LPS) of the Gram-negative outer membrane. This perturbation increases the permeability of the membrane, facilitating the entry of other antibiotics that would otherwise be excluded.
Caption: Mechanism of Action of this compound as an Antibiotic Potentiator.
Comparative Efficacy Data
The following tables summarize the quantitative data from key in vitro and in vivo studies, demonstrating the potentiation effect of this compound.
In Vitro Susceptibility Testing
Table 1: Potentiation of Rifampin against Acinetobacter baumannii
| Strain | Rifampin MIC (µg/mL) | This compound MIC (µg/mL) | Rifampin MIC with this compound (2.0 µg/mL) (µg/mL) | Fold Reduction in Rifampin MIC |
| AB5075 (XDR) | 4.0 | 128 | 0.5 | 8-fold[1][2] |
Table 2: Potentiation of Various Antibiotics against Enterobacteriaceae
| Antibiotic | Organism | Baseline MIC90 (µg/mL) | MIC90 with this compound (µg/mL) |
| Azithromycin | E. coli | >16 | 2-32 |
| Fusidic Acid | E. coli | >64 | 4-8 |
| Minocycline | K. pneumoniae | >8 | 2-8 |
Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
In Vivo Efficacy Studies
Table 3: this compound with Rifampin in a Murine Pulmonary Infection Model with A. baumannii
| Treatment Group | Dosage | Survival Rate (%) | Bacterial Burden Reduction (log10 CFU/g) vs. Control |
| Vehicle Control | - | 0 | - |
| Rifampin | 5 mg/kg BID | 50 | Not reported directly, but less than combination |
| This compound | 60 mg/kg BID | 0 | Not reported directly, but less than combination |
| This compound + Rifampin | 60 mg/kg + 5 mg/kg BID | 90[1][2] | 6.0[1] |
Table 4: this compound with Azithromycin in a Neutropenic Murine Thigh Infection Model with MDR Enterobacteriaceae
| Treatment Group | Bacterial Burden Change (log10 CFU/thigh) at 24h |
| Azithromycin alone | +2.60 ± 0.83 |
| This compound + Azithromycin (for isolates with AZM MIC ≤16 µg/L) | -0.53 ± 0.82 |
Table 5: this compound with Macrolides in a Neutropenic Murine Thigh Infection Model with PDR K. pneumoniae
| Treatment Group | Dosage | Bacterial Load Reduction (log10 CFU/thigh) vs. Vehicle |
| This compound + Erythromycin + Clarithromycin | 30mg/kg + 30mg/kg + 40mg/kg | 4.52 |
Comparison with Alternatives: Safety Profile
A primary alternative to this compound is its parent compound, polymyxin B. While polymyxin B has potent antibacterial activity on its own, its clinical use is limited by nephrotoxicity. This compound was specifically designed to mitigate this toxicity.
Table 6: Comparative Nephrotoxicity
| Compound | Key Structural Differences from Polymyxin B | Non-Clinical Nephrotoxicity |
| This compound | Reduced positive charge, lacks the lipophilic fatty acid side chain. | Significantly reduced compared to polymyxin B. |
| Polymyxin B | Higher positive charge, contains a lipophilic fatty acid side chain. | Dose-limiting nephrotoxicity is a major clinical concern. |
Experimental Protocols
In Vitro Susceptibility Testing: Checkerboard Assay
The checkerboard method is used to assess the synergistic activity of two antimicrobial agents.
Caption: Workflow for determining synergy using the checkerboard assay.
Detailed Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: A 96-well microtiter plate is prepared with increasing concentrations of this compound along the x-axis and increasing concentrations of the partner antibiotic along the y-axis.
-
Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and diluted to a final concentration of approximately 5 x 105 CFU/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Reading Results: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic combination that completely inhibits visible growth.
-
FIC Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 is indicative of synergy.
In Vivo Efficacy: Murine Infection Models
Murine infection models, such as the thigh infection model and the pulmonary infection model, are standard preclinical assays to evaluate the in vivo efficacy of antimicrobial agents.
Caption: General workflow for in vivo efficacy testing in a murine infection model.
Detailed Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c or ICR) are used.
-
Induction of Neutropenia: To mimic an immunocompromised state, mice are often rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated with a specific CFU count of the bacterial pathogen. The route of infection depends on the model (e.g., intramuscular injection for the thigh model, intranasal for the pulmonary model).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), treatment is initiated. Dosing regimens are designed to simulate human pharmacokinetics where possible. Treatment groups typically include a vehicle control, this compound alone, the partner antibiotic alone, and the combination of this compound and the partner antibiotic.
-
Endpoints: The primary endpoints are typically survival over a set period (e.g., 7 days) and the change in bacterial burden in the target tissue (e.g., thigh or lungs) at a specific time point (e.g., 24 hours).
-
Bacterial Burden Quantification: Tissues are aseptically harvested, homogenized, serially diluted, and plated on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU) per gram of tissue.
Conclusion
The available experimental data strongly support the role of this compound as a potent antibiotic adjuvant. Its ability to potentiate the activity of various classes of antibiotics against highly resistant Gram-negative bacteria, coupled with a favorable safety profile compared to older polymyxins, makes it a promising candidate for further clinical development. The methodologies outlined in this guide provide a basis for the reproducible evaluation of this compound and other potential antibiotic potentiators.
References
Safety Operating Guide
Navigating the Disposal of SPR741: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel antibiotic therapies, the proper handling and disposal of investigational compounds like SPR741 are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a derivative of Polymyxin B provides a strong basis for establishing safe disposal procedures. This guide offers essential logistical information and step-by-step procedural guidance for the proper disposal of this compound, aligning with general principles of hazardous waste management.
Core Principles of this compound Disposal
Given that this compound is a cationic peptide antibiotic candidate, it should be treated as a chemical and potentially hazardous waste. The primary principle is to avoid environmental release. Therefore, drain disposal is strictly prohibited. All waste containing this compound, including pure compound, solutions, and contaminated materials, must be collected and disposed of through a licensed hazardous waste disposal service.
Quantitative Data for Disposal Considerations
As no specific quantitative data for this compound disposal is available, the following table is based on the Safety Data Sheet for Polymyxin B sulphate, a closely related compound. These values should be considered as a conservative guide.
| Parameter | Guideline | Source/Rationale |
| Waste Classification | Hazardous Waste | Based on its nature as a potent biological agent and its derivation from Polymyxin B. |
| pH of Solutions for Disposal | Neutral (if applicable) | General good laboratory practice for chemical waste to prevent reactions. |
| Container Type | Labeled, sealed, and chemically compatible containers | Standard procedure for hazardous chemical waste to prevent leaks and exposure. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound waste.
-
Segregation of Waste:
-
Establish a dedicated and clearly labeled waste container for all this compound-contaminated materials. This includes:
-
Unused or expired this compound powder.
-
Aqueous solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
-
-
Container Management:
-
Use only approved hazardous waste containers that are in good condition and compatible with the chemical nature of the waste.
-
Ensure containers are kept securely closed except when adding waste.
-
Properly label the waste container with "Hazardous Waste" and a detailed description of the contents, including "this compound waste."
-
-
Collection and Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of hazardous waste, which typically includes secondary containment to prevent spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with an accurate description of the waste stream.
-
-
Documentation:
-
Maintain a log of all this compound waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative to consult your institution's specific waste management policies and EHS guidelines to ensure full compliance with local, state, and federal regulations.
Navigating the Safe Handling of SPR741: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals engaged in studies involving SPR741, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. As an investigational antibiotic adjuvant, specific safety data for this compound is not extensively available in the public domain. However, by adhering to best practices for handling potent pharmaceutical compounds and drawing parallels from similar substances like its parent compound, polymyxin (B74138) B, a robust safety framework can be established.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly address procedural questions for the laboratory use of this compound.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS), a cautious approach to Personal Protective Equipment (PPE) is warranted. The following table summarizes recommended PPE for handling this compound powder and solutions.
| Operation | Recommended PPE | Rationale |
| Handling solid this compound (weighing, aliquoting) | - Full-face respirator with P100 (or equivalent) filter- Chemical-resistant gloves (Nitrile, double-gloved)- Disposable lab coat- Safety glasses or goggles | Prevents inhalation of fine particles and minimizes skin and eye contact. |
| Preparing and handling this compound solutions | - Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses or goggles | Protects against splashes and direct contact with the solution. |
| Administering this compound in in vitro or in vivo models | - Chemical-resistant gloves (Nitrile)- Lab coat- Safety glasses or goggles | Standard laboratory practice to prevent exposure during experimental procedures. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to ensure safety and maintain the integrity of the compound.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. For long-term storage, consult the manufacturer's recommendations, which typically advise storing at -20°C or -80°C.
Preparation of Solutions
All manipulations involving this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk. When preparing solutions, add the solvent to the pre-weighed this compound powder slowly to avoid aerosolization.
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area.
| Spill Type | Containment and Cleanup Procedure |
| Solid this compound | 1. Evacuate and restrict access to the affected area.2. Don appropriate PPE , including a respirator.3. Gently cover the spill with absorbent paper towels to avoid raising dust.4. Dampen the absorbent material with a suitable solvent (e.g., water or ethanol) to create a slurry.5. Carefully scoop the slurry into a labeled, sealed waste container.6. Decontaminate the area with a suitable cleaning agent. |
| This compound Solution | 1. Alert others and restrict access to the spill area.2. Wear appropriate PPE .3. Contain the spill with absorbent pads or granules.4. Absorb the spilled liquid and place the used materials into a labeled, sealed waste container.5. Clean the spill area with a deactivating solution or appropriate detergent. |
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound Solutions | Collect in a labeled, sealed, and leak-proof container for hazardous chemical waste. Do not pour down the drain. |
| Contaminated Labware and PPE | Place in a designated hazardous waste bag or container for incineration or other approved disposal methods. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A workflow diagram illustrating the key stages of handling this compound, from receipt to disposal.
Caption: A decision-making diagram for responding to an this compound spill.
Disclaimer: The information provided in this guide is based on general laboratory safety principles for handling investigational pharmaceutical compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to consult with the compound manufacturer and your institution's Environmental Health and Safety (EHS) department to establish comprehensive and specific safety protocols. This guide should be used as a supplement to, not a replacement for, official safety documentation and professional safety advice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
